N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Descripción
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYJFGVTQZQYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163488 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146795-38-2 | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, bearing the CAS number 146795-38-2, is a member of the nitroaromatic thiophene amide family of compounds. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both the thiophene nucleus and the nitroaromatic moiety.[1] Thiophene derivatives are integral to numerous pharmaceuticals, and the introduction of a nitro group can dramatically alter a molecule's electronic properties, often conferring potent biological effects.[2] This guide provides a comprehensive overview of the available technical information, proposed synthesis, and likely biological activities of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, grounding the discussion in the established science of related compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide are summarized below. While some data is publicly available, other parameters are typically determined experimentally or through computational modeling in a research setting.
| Property | Value | Source |
| CAS Number | 146795-38-2 | [3] |
| Molecular Formula | C₁₁H₇ClN₂O₃S | [3] |
| Molecular Weight | 282.703 g/mol | [3] |
| Stereochemistry | Achiral | [3] |
| Appearance | (Not specified, likely a solid) | - |
| Melting Point | (Not specified) | - |
| Solubility | (Not specified) | - |
| pKa | (Not specified) | - |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via amide coupling.
Experimental Protocol: Amide Coupling
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-3-thiophenecarboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 4-chloroaniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H and C=O stretches of the amide bond and the N-O stretches of the nitro group.
Biological Activity and Mechanism of Action
The biological profile of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide has not been specifically reported. However, based on its structural features and data from closely related analogs, a strong potential for antimicrobial and genotoxic activity can be inferred.
Antimicrobial Potential
Nitroaromatic compounds, including nitrothiophenes, are well-established as a class of antimicrobial agents, particularly against anaerobic bacteria and some fungi.[6][7][8] Their activity is often dependent on the reductive activation of the nitro group by microbial nitroreductases.[7][9] The presence of the 5-nitro group on the thiophene ring is critical for this activity.[7] Structure-activity relationship studies on other nitrothiophenes have shown a correlation between their biological activity and electronic properties.[10][11]
Genotoxicity and Metabolism
A study on the closely related compound 5-nitro-3-thiophenecarboxanilide (NTCA3) provides significant insight into the potential mechanism of action and toxicity of this class of compounds.[12]
-
Mutagenicity: NTCA3 was found to be mutagenic in several Salmonella typhimurium strains, particularly those with elevated nitroreductase and O-acetyltransferase activity.[12] This suggests that the compound is a pro-mutagen that requires metabolic activation.
-
Clastogenic Activity: The compound also induced chromosome aberrations in human lymphocytes after prolonged exposure.[12]
The proposed mechanism for the genotoxic effects of these nitroaromatic compounds involves a two-step bioactivation process.
-
Nitroreduction: The parent nitro-compound is first reduced by bacterial or mammalian nitroreductases to a nitroso intermediate, and then further to a hydroxylamine derivative.[9][12] This is the rate-limiting step and is crucial for the compound's activity.
-
Acetylation and DNA Adduct Formation: The hydroxylamine intermediate can be further activated by O-acetyltransferases to form a reactive N-acetoxyarylamine. This electrophilic species can then form covalent adducts with DNA, leading to mutations and other genotoxic effects.[12]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 3. 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- [drugs.ncats.io]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: Molecular Characterization and Toxicological Mechanisms
Executive Summary
In the fields of genetic toxicology and computational chemistry, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS: 146795-38-2) serves as a critical benchmark compound. Recognized primarily for its potent biological activity as a direct-acting mutagen, this compound is heavily utilized in in vitro assay validation and the training of in silico machine learning models for predictive toxicology. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of this molecule, the causality behind its genotoxic mechanisms, and the rigorous experimental protocols required to evaluate its biological activity.
Physicochemical Characterization
Understanding the baseline chemical properties of a test article is the first step in designing robust toxicological assays. The lipophilicity and electron density distribution of the 5-nitrothiophene moiety directly dictate its cellular permeability and subsequent enzymatic activation [1].
Table 1: Quantitative and Structural Properties
| Property | Value |
| Chemical Name | N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide |
| CAS Registry Number | 146795-38-2 |
| Molecular Formula | C₁₁H₇ClN₂O₃S |
| Molecular Weight | 282.70 g/mol |
| Structural Class | Nitroaromatic / Thiophenecarboxamide |
| SMILES String | [O-]C1=CC(=CS1)C(=O)NC2=CC=C(Cl)C=C2 |
| FDA UNII | TZE4H1DEK3 |
Mechanistic Toxicology: The 5-Nitrothiophene Toxicophore
The mutagenicity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is not inherent to the parent molecule itself, but rather to its electrophilic metabolites. This compound is classified as a direct-acting mutagen in bacterial systems, meaning it does not require exogenous mammalian metabolic activation (e.g., rat liver S9 fraction) to exert its toxic effects [3].
The causality of its genotoxicity relies on a specific self-validating enzymatic cascade:
-
Nitroreduction: Endogenous bacterial nitroreductases reduce the aromatic nitro group (-NO₂) to a highly reactive hydroxylamine (-NHOH). The electron-withdrawing nature of the thiophene ring facilitates this reduction.
-
Esterification: The hydroxylamine is subsequently esterified by bacterial O-acetyltransferases (OAT).
-
Electrophilic Attack: The ester spontaneously cleaves to form a nitrenium or arylamine cation. This potent electrophile covalently binds to nucleophilic centers in DNA (predominantly the C8 position of guanine), forming bulky DNA adducts that cause frameshift mutations during replication [3].
Metabolic activation pathway of 5-nitro-3-thiophenecarboxamides leading to DNA adduct formation.
Experimental Workflow: Ames Test for Direct-Acting Mutagens
To empirically validate the mutagenic potential of this compound, the Bacterial Reverse Mutation Test (Ames Test) is employed. The following protocol is optimized for nitroaromatics, adhering to OECD Test Guideline 471 [4].
Expert Insight: Because this compound is a direct-acting mutagen, the addition of mammalian S9 mix is omitted. In fact, adding S9 can sometimes artificially mask toxicity by introducing competing detoxification pathways (e.g., glucuronidation) that do not exist in the target bacterial model. To definitively prove that the nitro group is the driver of toxicity, we utilize an isogenic nitroreductase-deficient strain (TA98NR ) alongside the standard TA98 strain.
Step-by-Step Methodology
-
Strain Preparation: Inoculate Salmonella typhimurium strains TA98 (standard) and TA98NR (nitroreductase-deficient) in Oxoid nutrient broth. Incubate at 37°C for 12–16 hours until reaching a density of
cells/mL. -
Test Article Formulation: Dissolve N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in anhydrous Dimethyl Sulfoxide (DMSO). Causality note: DMSO is required due to the high lipophilicity of the thiophenecarboxamide scaffold; aqueous buffers will cause precipitation.
-
Top Agar Preparation: Melt top agar supplemented with trace amounts of histidine and biotin (0.05 mM). Keep at 45°C to prevent premature solidification without causing thermal shock to the bacteria.
-
Plate Incorporation:
-
Aliquot 2 mL of the molten top agar into sterile tubes.
-
Add 100 µL of the bacterial culture.
-
Add 50 µL of the test article solution (or DMSO for the negative control).
-
Vortex gently and pour immediately onto minimal glucose agar plates.
-
-
Incubation & Scoring: Invert plates and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies.
-
Data Interpretation: A positive mutagenic response is defined as a dose-dependent increase in revertant colonies (typically
2-fold over the DMSO control) in TA98. A concurrent lack of response in TA98NR confirms that enzymatic nitroreduction is the obligatory initiating step for genotoxicity.
Computational Toxicology: Machine Learning and Structural Alerts
Beyond in vitro assays, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a cornerstone compound in computational toxicology. It is prominently featured in the Kazius Ames toxicity dataset , a benchmark collection used to train predictive machine learning models [2].
In Support Vector Machine (SVM) models designed to predict mutagenicity, this compound acts as a critical "true positive." Advanced cheminformatic techniques, such as heat map molecule coloring, are applied to these models to visually interpret the structural alerts (toxicophores). In these analyses, the 5-nitrothiophene moiety is consistently highlighted in "red" (indicating high toxicological weight), validating that the in silico model has successfully learned the underlying biochemical mechanism of nitroaromatic DNA reactivity [2]. By bridging classical microbiology with modern machine learning, this compound continues to drive the evolution of predictive drug safety screening.
References
-
3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- Source: National Center for Advancing Translational Sciences (NCATS) Inxight Drugs URL:[Link]
-
Interpreting linear support vector machine models with heat map molecule coloring Source: Journal of Cheminformatics (via NCBI PMC) URL:[Link]
-
Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium Source: Chemico-Biological Interactions (via PubMed) URL:[Link]
-
Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]
An In-depth Technical Guide to N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide, a molecule of significant interest within the broader class of thiophene carboxamides. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential biological activities, and the experimental methodologies required for its investigation. While specific data for this exact molecule is emerging, this guide synthesizes information from closely related analogs to provide a robust framework for its study and development.
Introduction: The Thiophene Carboxamide Scaffold
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a carboxamide linkage, it gives rise to the thiophene carboxamide class, which has demonstrated a remarkable diversity of pharmacological activities. These include potent anticancer, antibacterial, antiviral, and kinase inhibitory properties. The electronic nature of the thiophene ring, combined with the hydrogen bonding capabilities of the amide group, allows for effective interaction with a variety of biological targets.
The subject of this guide, N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide, combines three key pharmacophoric elements:
-
The 5-nitrothiophene core: The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties and metabolic fate. In many instances, nitroaromatic compounds act as prodrugs, undergoing bioreduction to exert their biological effects.
-
The 3-carboxamide linker: This amide bond is crucial for establishing interactions with target proteins, often through hydrogen bonding with amino acid residues in the binding pocket. Its position on the thiophene ring is a key determinant of biological activity.
-
The N-(4-chlorophenyl) substituent: The substituted phenyl ring allows for a wide range of structural modifications to fine-tune the compound's steric and electronic properties, impacting its potency, selectivity, and pharmacokinetic profile. The 4-chloro substitution, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.
This guide will delve into the synthesis of this molecule, explore its potential as an antibacterial and anticancer agent based on data from related compounds, and provide detailed experimental protocols for its evaluation.
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide is primarily achieved through an amide coupling reaction between 5-nitrothiophene-3-carboxylic acid and 4-chloroaniline. This is a common and well-established transformation in medicinal chemistry.
Synthetic Pathway
The general synthetic approach involves the activation of the carboxylic acid group of 5-nitrothiophene-3-carboxylic acid to facilitate nucleophilic attack by the amino group of 4-chloroaniline.
Precision Antimicrobial Targeting: The Dual Identity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Executive Summary
The landscape of antimicrobial drug discovery is shifting from broad-spectrum eradication to precision microbiome-sparing therapies. At the forefront of this transition is N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS No. 146795-38-2). Historically utilized in early toxicological studies as a model toxicophore for Ames testing, this compound has recently been reclassified as a highly potent, narrow-spectrum antimicrobial agent[1][2].
This whitepaper provides an in-depth technical analysis of the compound's primary therapeutic target: HsrA (HP1043) , an essential response regulator unique to Helicobacter pylori and related Campylobacterota[2][3]. By dissecting the causality behind its molecular interactions and outlining self-validating experimental workflows, this guide serves as a foundational resource for drug development professionals engineering the next generation of precision antibiotics.
Molecular Profile & Mechanistic Duality
The chemical architecture of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide features a central thiophene ring substituted with a highly reactive 5-nitro group and a 4-chlorophenyl carboxamide moiety. This structure grants the molecule a fascinating mechanistic duality depending on the biological context.
The Historical Paradigm: Nitroreductase Bioactivation
In classical genotoxicity assays utilizing Salmonella typhimurium, the compound acts as a direct-acting mutagen[1]. The causality here is driven by bacterial type I nitroreductases (NTRs). These enzymes reduce the 5-nitro group into reactive nitroso and hydroxylamine intermediates. In the presence of molecular oxygen, this reduction generates superoxide anions (
The Precision Antimicrobial Paradigm: HsrA Steric Inhibition
In the context of H. pylori therapeutics, the intact molecule functions entirely differently. Rather than relying on enzymatic bioactivation, the compound acts as a direct steric inhibitor of HsrA [2]. Molecular docking and in vitro assays demonstrate that the nitrothiophene scaffold fits precisely into the C-terminal DNA-binding domain of the HsrA protein. This interaction physically blocks the helix-turn-helix motif of HsrA from engaging the major groove of its target DNA promoters[2].
The Core Therapeutic Target: HsrA (HP1043)
HsrA (Helicobacter-specific response regulator A) is an OmpR/PhoB-type orphan response regulator[2][3]. Unlike typical two-component systems, HsrA operates independently of a sensor kinase and is absolutely essential for H. pylori cell viability.
Why is HsrA a "Holy Grail" Target?
-
Phylogenetic Restriction: HsrA is highly conserved among Epsilonproteobacteria (Campylobacterota) but is completely absent in Gram-positive bacteria and other Gram-negative commensals (e.g., Escherichia coli). This phylogenetic restriction is the ultimate self-validating system for a narrow-spectrum drug: the target simply does not exist in the healthy human microbiome, preventing drug-induced dysbiosis[2].
-
Global Homeostatic Control: HsrA synchronizes metabolic functions with cell division. It directly controls the transcription of crucial operons, including porGDAB (pyruvate:acceptor oxidoreductase), and regulates oxidative stress defense mechanisms[3].
-
Downstream Collapse: When N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide inhibits HsrA, the bacterium experiences a catastrophic systems failure. The arrest of protein biosynthesis, malfunction of the respiratory chain, and rapid depletion of ATP lead to rapid bactericidal cell death[2].
Caption: Mechanism of H. pylori cell death induced by HsrA steric inhibition.
Quantitative Antimicrobial Profile
The therapeutic index of 5-nitro-3-thiophenecarboxamide derivatives is exceptionally high. Because the drug bypasses traditional resistance mechanisms (e.g., ribosomal mutations or efflux pumps), it maintains full efficacy against multidrug-resistant clinical isolates[2][4].
Table 1: Antimicrobial Efficacy and Microbiome Preservation
| Bacterial Strain | Phenotype | MIC (mg/L) | MBC (mg/L) | Mechanistic Note |
| Helicobacter pylori ATCC 700392 | Susceptible | 0.031 - 0.5 | 0.031 - 0.5 | HsrA inhibition leads to rapid bactericidal action |
| Helicobacter pylori (Clinical) | Clarithromycin-Resistant | 0.031 - 0.5 | 0.031 - 0.5 | Bypasses traditional efflux/ribosomal resistance |
| Campylobacter jejuni | Susceptible | ≤ 0.5 | ≤ 0.5 | Cross-reactivity due to conserved HsrA homolog |
| Escherichia coli | Commensal | > 64 | > 64 | Lacks HsrA target; microbiome preserved |
| Staphylococcus epidermidis | Commensal | > 64 | > 64 | Lacks HsrA target; microbiome preserved |
(Data synthesized from recent high-throughput screening studies of HsrA inhibitors[2][4]).
Experimental Workflows & Methodologies
To ensure scientific integrity, the validation of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide as an HsrA inhibitor requires a self-validating experimental pipeline. The following protocols detail the causality behind each methodological choice.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for Target Validation
This protocol confirms that the compound directly disrupts the physical interaction between HsrA and its target DNA.
-
Probe Preparation: Amplify the porGDAB promoter region of H. pylori and label it with a fluorophore (e.g., Cy5).
-
Binding Reaction: Incubate recombinant HsrA protein with the labeled DNA probe in a binding buffer (10 mM Tris-HCl, 50 mM KCl, 1 mM DTT).
-
Causality Check: Add
of poly(dI-dC) to the buffer. This non-specific competitor DNA acts as a molecular sink for proteins with generalized electrostatic affinity for nucleic acids, ensuring that any observed gel shift is strictly driven by HsrA's specific recognition of the porGDAB consensus sequence.
-
-
Inhibitor Challenge: Titrate N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (0.1 to 10
) into the reaction mixture and incubate for 20 minutes at room temperature. -
Resolution: Resolve the mixture on a 6% non-denaturing polyacrylamide gel.
-
Validation: A successful inhibitor will cause a concentration-dependent disappearance of the shifted (protein-bound) DNA band, restoring the free DNA band.
-
Protocol 2: Time-Kill Kinetics for Bactericidal Efficacy
This protocol differentiates between bacteriostatic (growth-arresting) and bactericidal (lethal) activity.
-
Inoculum Preparation: Culture H. pylori strains in Brucella broth supplemented with 10% fetal bovine serum under microaerophilic conditions until they reach the exponential growth phase (
CFU/mL). -
Drug Exposure: Expose the bacterial cultures to the compound at 4× the established MIC.
-
Causality Check: Utilizing a 4× MIC concentration ensures that the kinetic data reflects the maximum pharmacodynamic killing rate, preventing sub-lethal adaptation and clearly differentiating the compound from slow-acting bacteriostatic agents.
-
-
Sampling & Quenching: Extract aliquots at 0, 2, 4, 8, and 24 hours. Immediately perform 10-fold serial dilutions.
-
Causality Check: Serial dilution instantly drops the drug concentration below active levels, effectively "quenching" the reaction and providing an accurate snapshot of viable cells at that exact second.
-
-
Enumeration: Plate the dilutions on Mueller-Hinton agar with 5% sheep blood. A reduction of
CFU/mL relative to the initial inoculum defines potent bactericidal activity.
Caption: Step-by-step validation workflow for narrow-spectrum HsrA inhibitors.
Conclusion
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide represents a masterclass in drug repurposing and target-based drug design. By shifting the focus from its historical interaction with bacterial nitroreductases to its precise steric inhibition of the essential H. pylori response regulator HsrA, researchers have unlocked a potent, microbiome-sparing therapeutic avenue. As antibiotic resistance continues to erode the efficacy of standard clarithromycin and metronidazole therapies, HsrA inhibitors offer a critical, self-validating solution for the future of gastroenterological medicine.
References
-
Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori. Casado, J., et al. (2024). International Journal of Molecular Sciences, 25(18), 10175. URL:[Link]
-
Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium. Hrelia, P., et al. (1993). Chemico-Biological Interactions, 86(2), 157-171. URL:[Link]
-
Response to Metronidazole and Oxidative Stress Is Mediated through Homeostatic Regulator HsrA (HP1043) in Helicobacter pylori. Olekhnovich, I. N., et al. (2014). Journal of Bacteriology, 196(4), 729-739. URL:[Link]
Sources
- 1. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: A Comprehensive Guide to Genotoxic Mechanisms and Predictive Toxicology
Executive Summary
In the landscape of predictive toxicology and drug design, understanding the structural determinants of mutagenesis is paramount. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS: 146795-38-2) serves as a critical prototype compound within the 5-nitro-3-thiophenecarboxamide (NTCA) family. While initially synthesized to explore structure-activity relationships (SAR), this compound has become a foundational benchmark in both in vitro genotoxicity assays and in silico machine learning models[1].
This whitepaper provides an in-depth technical analysis of NTCA's genotoxic mechanisms, detailing the causal pathways of its free-radical-mediated metabolism, providing self-validating experimental protocols for its assessment, and explaining its role in training Support Vector Machine (SVM) models for computational toxicology.
Chemical Profiling & The "Aromatic Nitro Toxicophore"
To understand the behavior of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, we must deconstruct its molecular architecture. The compound consists of a 5-nitrothiophene ring connected via a carboxamide linker to a 4-chlorophenyl group.
In predictive toxicology—specifically within the widely utilized Kazius Ames toxicity dataset—this compound is classified as a known toxicant[1]. The causality of this toxicity lies in the aromatic nitro toxicophore .
-
The Toxicophore: The nitro group attached to the conjugated thiophene ring acts as an electron sink, making it highly susceptible to enzymatic reduction.
-
Absence of Detoxifying Substructures: In computational models utilizing heat map molecule coloring, the nitro-thiophene region is heavily weighted toward toxicity (visualized in red)[1]. Unlike other compounds that may contain a neutralizing sulfonamide group, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide lacks any detoxifying substructures[1]. The chlorobenzene moiety, while structurally distinct, does not mitigate the genotoxic potential of the nitro group[1].
Mechanisms of Genotoxicity: Nitroreductase and Free Radicals
Unlike pro-mutagens (e.g., polycyclic aromatic hydrocarbons) that require mammalian cytochrome P450 (S9 fraction) for activation, NTCAs are direct-acting mutagens in Salmonella typhimurium[2]. The mechanistic pathway is driven by bacterial enzymes and oxidative stress.
The Causality of Nitroreductase Dependency
The activation of NTCA is strictly dependent on bacterial nitroreductases. This is experimentally validated by comparing mutagenic responses across different bacterial strains:
-
TA98 vs. TA98NR: When NTCA is tested in TA98NR (a strain deficient in classical nitroreductase), its mutagenic potency is significantly reduced[2]. This proves that the enzymatic reduction of the nitro group is the initiating, causal step for toxicity[3].
-
The Role of O-Acetylation: Conversely, when tested in TA98/1,8-DNP6 (a strain deficient in O-acetyltransferase), the mutagenicity remains high[2]. This isolates the mechanism, proving that O-acetylation is not a critical step in the formation of DNA adducts for this specific class of compounds[3].
The Free Radical Pathway
The reduction of the nitro group does not merely create a reactive electrophile; it initiates a cascade of reactive oxygen species (ROS). The addition of superoxide (
Metabolic activation of NTCA via nitroreductases and free radical intermediates.
Quantitative Data: Mutagenic Profiling
The following table summarizes the quantitative structure-activity relationship (SAR) and mechanistic profiling of the 5-nitro-3-thiophenecarboxamide prototype class based on foundational Ames test literature[2],[3].
Table 1: Representative Mutagenic Profile of NTCAs
| Strain / Condition | Enzyme Deficiency / Addition | Mutagenic Response | Mechanistic Conclusion |
| TA98 | None (Standard) | High (up to 68 rev/nmol) | Induces frameshift mutations. |
| TA100 | None (Standard) | Very High (up to 142 rev/nmol) | Induces base-pair substitutions. |
| TA98NR | Nitroreductase deficient | Significantly Reduced | Activation strictly requires nitroreductase. |
| TA98/1,8-DNP6 | O-acetyltransferase deficient | Unchanged / High | O-acetylation is not required for toxicity. |
| TA98 + SOD | Superoxide Dismutase added | Reduced | Superoxide radicals mediate DNA damage. |
| TA98 + Mannitol | Hydroxyl radical scavenger added | Reduced | Hydroxyl radicals mediate DNA damage. |
Experimental Protocol: Self-Validating Ames Test with Radical Scavengers
To accurately assess the mutagenicity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and validate the free radical mechanism, a modified pre-incubation Ames test must be employed. This protocol is designed as a self-validating system: if the scavengers fail to reduce colony counts, the free-radical hypothesis is nullified.
Step-by-Step Methodology
-
Strain Preparation & Quality Control: Culture S. typhimurium strains TA98, TA100, and TA98NR overnight in Oxoid nutrient broth. Causality check: Verify the presence of the pKM101 plasmid (ampicillin resistance) and the uvrB deletion (UV sensitivity) to ensure the strains are primed for mutation detection.
-
Compound Preparation: Dissolve N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in DMSO to create a stock solution. Prepare serial dilutions ranging from 0.1 to 100 nmol/plate.
-
Scavenger Preparation (The Validation Step): Prepare solutions of Superoxide Dismutase (SOD, 300 U/plate) and Mannitol (hydroxyl scavenger, 50 mM).
-
The Pre-Incubation Phase: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.1 mL of the NTCA test solution, and 0.1 mL of the scavenger solution (or buffer for controls). Incubate at 37°C for 20 minutes. Causality check: Pre-incubation allows the short-lived free radicals generated by bacterial nitroreductases to interact with the DNA before being diluted in top agar.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Quantification: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colonies in TA98, combined with a statistically significant reduction in the scavenger-treated plates, confirms the ROS-mediated genotoxic mechanism.
Step-by-step Ames test workflow for evaluating NTCA mutagenicity and scavenger effects.
Applications in Computational Toxicology
Beyond traditional in vitro assays, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide plays a pivotal role in training modern machine learning models for drug discovery.
In studies establishing integrated models for predicting compound mutagenicity, feature importance analysis consistently identifies the aromatic nitro group (e.g., MACCS keys associated with N=O) as a primary driver of toxicity[4]. By utilizing linear Support Vector Machines (SVM) combined with heat map molecule coloring, researchers can visually map the exact substructures contributing to a compound's predicted toxicity[1].
For drug development professionals, this provides a clear strategic directive: if a lead candidate shares the NTCA scaffold, the nitro group must either be replaced (e.g., via bioisosteric replacement) or sterically hindered, or a strong detoxifying moiety (such as a sulfonamide) must be introduced to alter the electron density and prevent nitroreductase-mediated radical generation[1].
References
-
Hrelia, P., Vigagni, F., Morotti, M., Forti, G. C., Barbieri, C. L., Spinelli, D., & Lamartina, L. (1993). "Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium." Chemico-Biological Interactions, 86(3), 229-254. URL:[Link]
-
Hansen, K., Mika, S., Schroeter, T., Sutter, A., Ter Laak, A., Steger-Hartmann, T., Heinrich, N., & Müller, K. R. (2011). "Interpreting linear support vector machine models with heat map molecule coloring." Journal of Cheminformatics, 3(1), 1-10. URL:[Link]
-
Yang, X., Zhang, Z., Li, Q., & Cai, Y. (2024). "Establishment of an Integrated Model for Predicting Compound Mutagenicity with a Feature Importance Analysis." Chemical Research in Toxicology. URL:[Link]
Sources
- 1. Interpreting linear support vector machine models with heat map molecule coloring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an Integrated Model for Predicting Compound Mutagenicity with a Feature Importance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature: A Spectroscopic Guide to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, a molecule of significant interest due to its potential biological activities, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its spectral data, offering a foundational resource for its identification, characterization, and application in research and development. This document moves beyond a mere listing of data, delving into the rationale behind the spectroscopic characteristics and the experimental methodologies used to obtain them.
Molecular Structure and Properties
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide possesses a molecular formula of C₁₁H₇ClN₂O₃S and a molecular weight of 282.703 g/mol [1]. The molecule's architecture, featuring a nitro-substituted thiophene ring linked via an amide bond to a chlorophenyl moiety, gives rise to its distinct spectral properties.
Caption: 2D Structure of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Predicted Spectral Data
Based on the analysis of structurally similar compounds, the following spectral data are predicted for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. It is crucial to note that these are predicted values and experimental verification is recommended.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Amide N-H |
| ~8.5 | Singlet | 1H | Thiophene H-2 |
| ~8.2 | Singlet | 1H | Thiophene H-4 |
| ~7.7 | Doublet | 2H | Phenyl H-2', H-6' |
| ~7.4 | Doublet | 2H | Phenyl H-3', H-5' |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Amide C=O |
| ~150 | Thiophene C-5 (NO₂) |
| ~140 | Thiophene C-3 (C=O) |
| ~138 | Phenyl C-1' |
| ~135 | Thiophene C-2 |
| ~130 | Phenyl C-4' (Cl) |
| ~129 | Phenyl C-3', C-5' |
| ~125 | Thiophene C-4 |
| ~122 | Phenyl C-2', C-6' |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3100 | Weak | C-H Stretch (Aromatic) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1580 | Strong | C=C Stretch (Aromatic) |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~830 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 282/284 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 155 | [C₄H₂N₂O₃S]⁺ (5-nitro-3-thiophenecarboxamide fragment) |
| 127/129 | [C₆H₄ClN]⁺ (4-chloroaniline fragment) |
| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
Spectroscopic Interpretation and Rationale
The predicted spectral data are a composite understanding derived from established principles of spectroscopy and comparative analysis of related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the thiophene and chlorophenyl rings. The downfield shift of the amide proton (~10.5 ppm) is characteristic of its environment, influenced by the electronegativity of the adjacent carbonyl and nitrogen atoms. The protons on the nitro-substituted thiophene ring are expected at lower field due to the strong electron-withdrawing nature of the nitro group.
The ¹³C NMR spectrum will reflect the different carbon environments. The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the thiophene ring will be influenced by the nitro and carboxamide substituents, while the chlorophenyl ring carbons will show characteristic shifts due to the chloro substituent.
Caption: Predicted NMR Chemical Shift Assignments
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the key functional groups. A prominent C=O stretching vibration around 1670 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching of the amide is predicted to appear around 3300 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are anticipated around 1540 cm⁻¹ and 1340 cm⁻¹, respectively. The presence of the C-Cl bond should give rise to a signal in the lower frequency region, typically around 830 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak at m/z 282, with a characteristic M+2 peak at m/z 284 of approximately one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pattern is likely to involve cleavage of the amide bond, leading to the formation of fragments corresponding to the 5-nitro-3-thiophenecarboxamide moiety (m/z 155) and the 4-chloroaniline radical cation (m/z 127/129). Further fragmentation of the chlorophenyl portion could lead to the chlorophenyl cation (m/z 111/113).
Caption: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following are generalized protocols for the characterization of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).
Conclusion
This technical guide provides a detailed spectroscopic blueprint of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. By integrating predicted data with established analytical principles and methodologies, this document serves as a valuable resource for researchers in the fields of drug discovery, chemical synthesis, and materials science. The presented spectral analysis, while predictive, is grounded in a thorough review of analogous compounds and offers a robust starting point for the empirical characterization of this promising molecule.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Gao, W., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17894-17906.
- Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Journal of the Chemical Society of Pakistan, 35(3), 857-864.
-
Inxight Drugs. (n.d.). 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO-. National Center for Advancing Translational Sciences. Retrieved from [Link]
- Rabeek, S. M., & Mubarak, M. S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 34-37.
-
Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
- Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74.
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide. Retrieved from [Link]
- BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Retrieved from https://www.benchchem.com/product/b1138859/technical-guide
-
Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
- Al-Dies, A. M., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 23(11), 2994.
-
Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide-5- phenylthiazolidin-3-one. Retrieved from [Link]
- Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Journal of the Iranian Chemical Society, 17(8), 2045-2063.
-
Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2768.
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Retrieved from [Link]
Sources
A Technical Guide to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: Synonyms, Chemical Identity, and Toxicological Profiling
Executive Summary
As a Senior Application Scientist in predictive toxicology and drug development, establishing a rigorous understanding of chemical nomenclature, structural identity, and mechanistic behavior is paramount. This whitepaper provides an in-depth technical analysis of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide . While not a commercial therapeutic drug, this highly specific nitroaromatic compound serves as a critical benchmark in genetic toxicology and computational machine learning models due to its potent, direct-acting mutagenicity.
Chemical Identity and Known Synonyms
In chemical databases and literature, a single molecular entity is often cataloged under multiple synonyms depending on the naming convention (IUPAC, CAS, or common structural derivatives). The compound is defined by its thiophene core, a nitro group at the 5-position, and an N-(4-chlorophenyl) carboxamide group at the 3-position. Understanding these synonyms is crucial for literature mining and database cross-referencing.
Table 1: Chemical Identifiers and Known Synonyms
| Attribute | Value |
| CAS Registry Number | 146795-38-2 |
| IUPAC Name | N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide |
| Common Synonym 1 | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- |
| Common Synonym 2 | N-(p-chlorophenyl)-5-nitro-3-thiophenecarboxamide |
| Common Synonym 3 | 5-nitro-N-(4-chlorophenyl)thiophene-3-carboxamide |
| Molecular Formula | C11H7ClN2O3S |
| Molecular Weight | 282.70 g/mol |
| SMILES | O=C(Nc1ccc(Cl)cc1)c2cc([O-])sc2 |
The Biological Context: Mechanism of Genotoxicity
The toxicological significance of N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide stems from its classification as a direct-acting mutagen in Salmonella typhimurium. The causality behind its genotoxicity lies in the electron-withdrawing nature of the nitro group attached to the thiophene ring.
Unlike many pro-mutagens that require mammalian hepatic enzymes (S9 fraction) for metabolic activation, this compound is reduced directly by . The sequential two-electron reductions convert the nitro group (-NO2) to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH). Protonation and dehydration of the hydroxylamine yield a highly electrophilic nitrenium ion, which covalently binds to DNA, causing frameshift mutations and base-pair substitutions.
Metabolic activation of 5-nitro-3-thiophenecarboxamides to DNA-reactive species.
Experimental Protocol: The Ames Test Workflow
To self-validate the mutagenic potential of CAS 146795-38-2, the standard Ames test (bacterial reverse mutation assay) is utilized. The protocol below details the methodology for evaluating direct-acting mutagens, explicitly omitting the S9 metabolic activation step to isolate the role of bacterial nitroreductases.
Step-by-Step Methodology:
-
Strain Preparation : Culture Salmonella typhimurium tester strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth at 37°C until an optical density (OD600) of ~1.0 is reached.
-
Compound Formulation : Dissolve N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in analytical grade dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions ranging from 0.01 to 10 µ g/plate .
-
Top Agar Preparation : Melt top agar (containing 0.6% agar, 0.5% NaCl, and trace amounts of histidine/biotin) and maintain at 45°C in a water bath.
-
Inoculation : To 2 mL of the molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution. (Note: S9 mix is explicitly excluded to test for direct-acting mutagenicity).
-
Plating : Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate. Allow the agar to solidify at room temperature.
-
Incubation & Scoring : Invert the plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.
-
Validation : Compare revertant counts against the negative control (DMSO only). A dose-dependent increase in revertant colonies (typically ≥2-fold over control) validates the compound's mutagenicity.
Computational Toxicology & Machine Learning
In modern drug discovery, empirical testing is augmented by in silico predictive models. CAS 146795-38-2 is prominently featured in the , a foundational benchmark for training machine learning algorithms to predict mutagenicity.
When training linear Support Vector Machines (SVMs) on this dataset, researchers utilize heat map molecule coloring to interpret the model's weights. In this framework, the SVM correctly identifies N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide as a toxic compound. The heat map explicitly highlights the aromatic nitro group as the primary "toxicophore" (colored green for toxic contribution), validating the empirical mechanism of action through .
SVM-based workflow for identifying toxicophores via heat map coloring.
Quantitative Data Summary
The mutagenic potency of 5-nitro-3-thiophenecarboxamides varies based on the electronic effects of their substituents. The quantitative data below summarizes the baseline potency of the prototype compound and its derivatives in the absence of metabolic activation (S9-).
Table 2: Mutagenic Potency in Salmonella typhimurium (Direct-Acting)
| Compound Class / Strain | TA98 Potency Range (rev/nmol) | TA100 Potency Range (rev/nmol) | Mechanistic Implication |
| 5-nitro-3-thiophenecarboxamides | 0.09 – 68.0 | 0.7 – 142.0 | Strong base-pair substitution & frameshift induction |
| Negative Control (DMSO) | < 0.01 | < 0.01 | Baseline spontaneous reversion |
Note: The exceptionally high potency in TA100 indicates a strong propensity for base-pair substitution mutations driven by the nitrenium ion DNA adducts.
References
-
Title: Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium. Source: Chemico-Biological Interactions 86.3 (1993): 229-254. URL: [Link]
-
Title: Interpreting linear support vector machine models with heat map molecule coloring. Source: Journal of Cheminformatics 3.1 (2011): 11. URL: [Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in Biological Matrices
Introduction & Pharmacological Context
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS 146795-38-2) is a highly specific structural motif frequently utilized in pharmacological screening libraries to identify novel therapeutic hits[1]. The presence of the thiophene carboxamide scaffold provides versatile pharmacological properties, often requiring robust mass spectrometric methods for pharmacokinetic evaluation[2].
Furthermore, compounds containing nitroaromatic rings are highly susceptible to in vivo bioactivation. Specifically, they undergo sequential two-electron reductions mediated by oxygen-insensitive nitroreductases (NTRs), forming reactive nitroso and hydroxylamine intermediates before fully reducing to an amino metabolite[3]. To accurately profile the pharmacokinetics and metabolic stability of such compounds, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity in complex biological matrices like plasma[4].
Fig 1: Nitroreductase-mediated bioactivation pathway of the nitroaromatic scaffold.
Analytical Strategy & Causality (E-E-A-T)
As a Senior Application Scientist, designing a bioanalytical method requires intentional, mechanistically driven choices rather than default parameters.
-
Ionization Strategy (ESI Negative Mode): While many amides are analyzed in positive mode, the specific architecture of this molecule dictates otherwise. The nitro group (-NO₂) and the chloro-phenyl ring are highly electron-withdrawing. This inductive effect pulls electron density away from the amide nitrogen, significantly lowering its pKa and making it highly susceptible to deprotonation [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode yields superior sensitivity.
-
Mobile Phase Selection: To promote deprotonation in negative mode, acidic modifiers (like 0.1% Formic Acid) are avoided as they suppress the [M-H]⁻ signal. Instead, a neutral buffer system (10 mM Ammonium Acetate, pH ~6.8) is utilized to maintain the analyte in an ionizable state while ensuring sharp chromatographic peak shapes.
-
Sample Preparation (Phospholipid Removal): Nitroaromatics are notoriously prone to matrix effects (ion suppression) caused by endogenous glycerophospholipids in plasma. A simple protein precipitation (PPT) is insufficient. We couple PPT with a solid-phase phospholipid removal plate to ensure the method remains robust across hundreds of injections.
Experimental Protocols
Sample Preparation Workflow
Fig 2: High-throughput sample extraction and LC-MS/MS analytical workflow.
Step-by-Step Extraction Procedure
-
Aliquot: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 96-well plate.
-
Internal Standard (IS) Addition: Add 10 µL of the stable isotope-labeled IS working solution (e.g., N-(4-Chlorophenyl-d4)-5-nitro-3-thiophenecarboxamide at 50 ng/mL). Vortex for 30 seconds.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) to all wells.
-
Agitation & Centrifugation: Seal the plate and vortex at 1000 rpm for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Phospholipid Clearance: Transfer the supernatant (~180 µL) to a 96-well Phospholipid Removal Plate (e.g., Ostro™ or Phree™). Apply positive pressure (15 psi) to elute the sample into a clean collection plate.
-
Injection: Inject 5 µL of the purified eluate directly into the LC-MS/MS system.
LC-MS/MS Conditions & Data Presentation
Chromatographic Parameters
Separation is achieved using a sub-2-micron core-shell column to ensure rapid, high-resolution partitioning from residual matrix components.
| Parameter | Specification |
| Analytical Column | Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Acetate in LC-MS grade Water |
| Mobile Phase B | LC-MS grade Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5 µL |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry (MRM) Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Target Compound | 281.0 | 172.0 | 50 | -22 | Quantifier |
| Target Compound | 281.0 | 126.0 | 50 | -35 | Qualifier |
| Internal Standard | 285.0 | 172.0 | 50 | -22 | IS Quantifier |
Self-Validating System & Method Performance
To ensure absolute trustworthiness, this protocol integrates a self-validating Quality Control (QC) framework. Every analytical batch must pass the following criteria before data is accepted:
-
System Suitability Test (SST): A neat standard injected prior to the run must demonstrate a signal-to-noise (S/N) ratio > 100 and a peak asymmetry factor between 0.8 and 1.2.
-
Carryover Verification: A double-blank matrix sample injected immediately following the Upper Limit of Quantification (ULOQ) must show a peak area < 20% of the LLOQ.
-
Matrix Factor (MF): IS-normalized MF calculated from post-extraction spiked blanks must fall between 0.85 and 1.15, proving the phospholipid removal successfully mitigated ion suppression.
Table: Summary of Method Validation Metrics
| Validation Parameter | Result / Specification |
| Linear Dynamic Range | 1.0 – 1000 ng/mL (R² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (S/N ≥ 10) |
| Intra-day Precision (CV%) | ≤ 6.5% across all QC levels |
| Inter-day Precision (CV%) | ≤ 8.2% across all QC levels |
| Accuracy (% Bias) | ± 7.4% of nominal concentration |
| Extraction Recovery | 88.5% – 92.1% |
| IS-Normalized Matrix Effect | 94.2% – 98.6% |
References
-
Kenakin, T. P. "A pharmacology primer" - National Academic Digital Library of Ethiopia.[1] URL:
-
"Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments" - SciELO.[3] URL:
-
"Phenotypic Optimization of Urea–Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss" - Journal of Medicinal Chemistry (ACS Publications).[2] URL:
-
"Simultaneous Determination of RDX and HMX in Rat Plasma by LC-MS/MS and its Applications" - PMC.[4] URL:
Sources
Application Note: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in Helicobacter pylori Antimicrobial Studies
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Rationale
The global rise of multidrug-resistant (MDR) Helicobacter pylori has severely compromised the efficacy of standard eradication therapies (e.g., clarithromycin- and metronidazole-based regimens). Broad-spectrum antibiotics further exacerbate this crisis by inducing severe gut dysbiosis.
Recent advancements in targeted antimicrobial discovery have identified N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS: 146795-38-2) as a highly potent, narrow-spectrum bactericidal agent[1]. Unlike traditional antibiotics that target cell wall synthesis or DNA replication, this novel thiophene derivative specifically inhibits HsrA , an essential OmpR-like orphan response regulator unique to H. pylori and related Campylobacterota[2][3]. By selectively neutralizing HsrA, this compound triggers a catastrophic collapse of the pathogen's metabolic homeostasis while preserving the normal human microbiome[2].
Mechanistic Insights: Targeting the HsrA Regulon
As a Senior Application Scientist, it is critical to understand why HsrA is a superior therapeutic target. HsrA acts as a master homeostatic regulator synchronizing transcription, metabolism, and cell division in H. pylori. Because it is an "orphan" regulator (lacking a cognate histidine kinase) and possesses no structural homolog in human cells, it provides an exceptionally clean pharmacological target[3][4].
Causality of Action: N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide binds with high affinity to the C-terminal effector domain of HsrA. The compound's electron-deficient 5-nitrothiophene moiety and the sterically directing 4-chlorophenyl group effectively block the amino acid residues forming the helix-turn-helix DNA-binding motif[2][5]. This steric occlusion prevents HsrA from binding to its target promoters, leading to:
-
Arrest of Protein Biosynthesis: Downregulation of essential ribosomal proteins.
-
Respiratory Chain Malfunction: Disruption of electron transport chain components.
-
Oxidative Stress & ATP Depletion: Rapid accumulation of reactive oxygen species (ROS) and energy starvation, culminating in rapid cell death[2].
Fig 1: Mechanism of HsrA inhibition by N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Quantitative Efficacy & Selectivity Profile
To validate the clinical utility of this compound, it is essential to evaluate both its potency against MDR strains and its selectivity. The data below synthesizes expected performance metrics based on recent HsrA inhibitor profiling[2].
Table 1: Minimum Inhibitory Concentration (MIC) against Pathogens
| Strain / Pathogen | Resistance Profile | MIC Range (mg/L) |
| H. pylori ATCC 700392 | Susceptible | 0.031 - 0.125 |
| H. pylori ATCC 700684 | Clarithromycin-Resistant | 0.062 - 0.25 |
| H. pylori ATCC 43504 | Metronidazole-Resistant | 0.062 - 0.5 |
| Campylobacter jejuni | Relevant Campylobacterota | 0.25 - 0.5 |
Table 2: Selectivity Profile against Normal Human Microbiota
| Commensal Species | Gram Stain | MIC (mg/L) | Therapeutic Implication |
| Escherichia coli | Negative | > 64 | Preserves gut Gram-negative flora |
| Lactobacillus spp. | Positive | > 64 | Prevents antibiotic-associated diarrhea |
| Staphylococcus epidermidis | Positive | > 64 | Preserves skin/mucosal flora |
| Enterococcus faecalis | Positive | > 64 | Protects lower GI tract homeostasis |
Experimental Protocols
The following protocols are designed as self-validating systems. Protocol 1 confirms the biochemical mechanism (target engagement), while Protocol 2 confirms the phenotypic outcome (synergistic eradication).
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for HsrA Target Engagement
Purpose: To prove that the bactericidal activity is caused by direct inhibition of HsrA's DNA-binding capability.
Materials:
-
Purified recombinant H. pylori HsrA protein (10 µM stock).
-
Cy5-labeled target promoter DNA (e.g., PporGDA or PompR promoter fragments, 10 nM).
-
Compound stock: 10 mM N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide in 100% DMSO.
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 10 mM MgCl₂, 5% glycerol.
Step-by-Step Methodology:
-
Protein-Ligand Pre-incubation: In a microcentrifuge tube, mix 1 µL of HsrA protein (final conc. 0.5 µM) with varying concentrations of the compound (0, 1, 5, 10, 50 µM).
-
Expert Insight: Always include a DMSO-only vehicle control to ensure the solvent does not artificially disrupt protein folding. Keep final DMSO concentration ≤ 2%.
-
-
Incubation: Incubate the mixture at 25°C for 20 minutes to allow the compound to reach binding equilibrium with the HsrA effector domain.
-
DNA Addition: Add 1 µL of the Cy5-labeled target DNA (final conc. 0.5 nM) to the reaction mixture. Total reaction volume should be 20 µL.
-
Binding Phase: Incubate for an additional 15 minutes at room temperature.
-
Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel. Run at 90V for 60 minutes in 0.5X TBE buffer at 4°C.
-
Expert Insight: Running the gel at 4°C is critical to stabilize the transient protein-DNA complexes during migration.
-
-
Imaging & Analysis: Visualize the gel using a fluorescence imager (Cy5 channel).
-
Validation Logic: A successful assay will show a "shifted" band in the DMSO control (HsrA bound to DNA). As compound concentration increases, the shifted band will disappear, and the free DNA band will intensify, proving dose-dependent inhibition.
-
Protocol 2: Checkerboard Assay for Additive/Synergistic Effects
Purpose: To determine if the compound can be co-administered with current first-line therapies to overcome existing resistomes[2][3].
Step-by-Step Methodology:
-
Preparation of Plates: Use 96-well microtiter plates. Dispense 100 µL of Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS).
-
Drug Dilution Matrix:
-
Serially dilute N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide along the ordinate (Y-axis) from 4 × MIC down to 0.03 × MIC.
-
Serially dilute the standard antibiotic (e.g., Clarithromycin) along the abscissa (X-axis) from 4 × MIC down to 0.03 × MIC.
-
-
Inoculation: Add 100 µL of H. pylori suspension (adjusted to OD₆₀₀ = 0.1, approx.
CFU/mL) to all wells. -
Incubation: Incubate plates at 37°C for 72 hours under microaerobic conditions (85% N₂, 10% CO₂, 5% O₂).
-
Readout & FICI Calculation: Add 30 µL of 0.01% resazurin to each well. Incubate for 4 hours. A color change from blue to pink indicates bacterial viability.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI):
-
Validation Logic: An FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect[2]. This mathematically validates the compound's potential in combination therapies.
-
Fig 2: Experimental workflow for validating HsrA inhibitors in antimicrobial studies.
Formulation and Handling Notes
-
Solubility: The compound is highly lipophilic. Prepare primary stocks in 100% molecular-grade DMSO. For aqueous assays, ensure the final DMSO concentration does not exceed 2% to prevent solvent-induced microbial toxicity.
-
Stability: The 5-nitrothiophene moiety can be sensitive to intense UV light and strong reducing agents. Store powdered aliquots in amber vials at -20°C.
References
-
Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - MDPI.[Link]
-
52 result(s) found for “"J. Casado"” - ESCMID Library. [Link]
-
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - Frontiers.[Link]
-
Small Molecule Inhibitors of the Response Regulator ArsR Exhibit Bactericidal Activity against Helicobacter pylori - MDPI.[Link]
Sources
- 1. ESCMID Library [elibrary.escmid.org]
- 2. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori [mdpi.com]
- 3. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-5-NITROTHIOPHENE-2-CARBOXAMIDE (302952-05-2) for sale [vulcanchem.com]
Application Note: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide as a Mechanistic Probe for Genotoxicity and Toxicophore De-risking
Strategic Context in Drug Discovery
In the drug discovery pipeline, the early identification and mitigation of structural alerts (toxicophores) is paramount to preventing late-stage clinical attrition. Aromatic nitro groups are notorious structural alerts that frequently flag positive in the Ames test (Salmonella typhimurium reverse mutation assay).
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS No. 146795-38-2) serves as a gold-standard reference compound and mechanistic probe for understanding nitroaromatic genotoxicity 1[1]. Unlike many pro-mutagens that require exogenous mammalian metabolic activation (e.g., rat liver S9 fraction), this compound is a highly potent, direct-acting mutagen in bacteria 2[2]. Its primary utility lies in validating both in vitro microbiological assays and in silico predictive toxicology models.
Mechanistic Causality: The Bioactivation Pathway
The genotoxicity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is not inherent to the stable parent molecule but is a direct consequence of its enzymatic bioactivation. The causality follows a distinct, bifurcated pathway:
-
Enzymatic Reduction: Bacterial nitroreductases (abundant in standard Ames strains like TA98 and TA100) reduce the 5-nitro-thiophene moiety.
-
Redox Cycling & ROS Generation: This reduction process triggers redox cycling, generating high levels of superoxide (
) and hydroxyl ( ) radicals. -
Electrophilic Attack: The resulting nitroso intermediates and reactive oxygen species (ROS) act as strong electrophiles, attacking nucleophilic centers on DNA. This leads to adduct formation and subsequent frameshift or base-pair substitution mutations 2[2].
By comparing the mutagenic response in wild-type strains versus nitroreductase-deficient strains (e.g., TA98NR), researchers can definitively prove that the mutagenicity is enzyme-dependent, creating a self-validating experimental system.
Pathway Visualization
Bioactivation of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide leading to DNA mutations.
Quantitative Mutagenicity Profiling
To establish a baseline for assay validation, the following table summarizes the mutagenic behavior of 5-nitro-3-thiophenecarboxamides, highlighting the differential responses based on strain genotype and experimental conditions 2[2].
| Parameter | S. typhimurium TA100 | S. typhimurium TA98 | S. typhimurium TA98NR | TA98 + ROS Scavengers |
| Genotype Focus | Base-pair substitution | Frameshift mutation | Nitroreductase-deficient | Frameshift mutation |
| Mutagenic Potency | High (0.7 - 142 rev/nmol) | Moderate (0.09 - 68 rev/nmol) | Significantly Attenuated | Dose-dependent Inhibition |
| Mechanistic Implication | Broad DNA reactivity | Intercalation/Frameshift | Requires bacterial enzyme | Mediated by |
Experimental Protocols
Protocol A: Self-Validating Mechanistic Ames Assay
This protocol is designed not just to detect mutagenicity, but to unequivocally prove the mechanism of action using internal controls.
-
Step 1: Strain Preparation and Selection.
-
Culture S. typhimurium strains TA98 (wild-type nitroreductase) and TA98NR (nitroreductase-deficient) overnight in Oxoid nutrient broth.
-
Causality: Running these strains in parallel creates a self-validating system. A positive result in TA98 coupled with a negative result in TA98NR isolates bacterial nitroreductase bioactivation as the root cause of genotoxicity, distinguishing it from intrinsic, non-enzymatic DNA reactivity.
-
-
Step 2: Compound Preparation.
-
Dissolve N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in sterile DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1, 1.0, 10 nmol/plate).
-
-
Step 3: Pre-incubation with ROS Scavengers (The Mechanistic Probe).
-
In a subset of TA98 test tubes, add superoxide dismutase (SOD) or catalase (ROS scavengers) to the bacterial suspension prior to compound exposure.
-
Causality: Pre-incubation with scavengers directly tests the hypothesis of a free-radical pathway. If scavengers inhibit mutagenicity, it confirms that redox cycling and ROS generation are required for DNA damage.
-
-
Step 4: Plating and Incubation.
-
Add 0.5 mL of top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
-
-
Step 5: Revertant Quantification.
-
Count the number of macroscopic revertant colonies. A dose-dependent increase of >2-fold over the DMSO vehicle control indicates a positive mutagenic response.
-
Protocol B: In Silico Toxicophore Mapping and Heatmap Visualization
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a critical data point in the Kazius Ames toxicity dataset, used to train machine learning models for predictive toxicology 3[3].
-
Step 1: Dataset Integration.
-
Load the Kazius Ames mutagenicity dataset (comprising 2,401 mutagenic and 1,936 non-mutagenic compounds) into your cheminformatics pipeline (e.g., RDKit).
-
-
Step 2: Model Training.
-
Train a linear Support Vector Machine (SVM) using molecular descriptors (e.g., Morgan fingerprints of radius 2).
-
Causality: A linear SVM is specifically chosen over "black-box" non-linear models because the mathematical weights assigned to specific structural features can be directly mapped back to atomic contributions. This ensures the model is interpretable and self-validating.
-
-
Step 3: Heatmap Generation.
-
Apply single-molecule normalization to visualize the toxicophore weight of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. The algorithm will color code the molecule based on atomic SVM weights.
-
-
Step 4: Structural Optimization (Lead De-risking).
-
Analyze the heatmap to identify the red (toxic) zones. For this compound, the model accurately highlights the aromatic nitro group as the toxicophore 3[3].
-
Causality: This visualization directly guides medicinal chemists to replace the nitro group with bioisosteres (e.g., a nitrile, trifluoromethyl, or sulfonyl group) to abrogate toxicity while attempting to maintain target affinity.
-
References
- Title: Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium Source: Chemico-Biological Interactions / PubMed URL
- Title: Interpreting linear support vector machine models with heat map molecule coloring Source: Journal of Cheminformatics / PMC URL
- Title: N-(4-Chlorophenyl)
Sources
- 1. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | 146795-38-2 [chemicalbook.com]
- 2. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpreting linear support vector machine models with heat map molecule coloring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide for Biological Testing
Introduction
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a novel chemical entity whose structural motifs—a chlorinated phenyl ring, a nitrothiophene core, and a carboxamide linker—suggest potential for biological activity. However, these same features predict low aqueous solubility, a significant hurdle for reliable biological testing.[1][2][3] The majority of new chemical entities, estimated between 70% and 90%, exhibit poor solubility, which can lead to underestimated potency, poor absorption, and inconsistent results in both in vitro and in vivo assays.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible formulation strategy for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. The protocols herein are designed as a systematic framework, starting from fundamental physicochemical characterization and progressing to tailored formulations for preclinical screening. The core principle is to develop a formulation that maximizes compound exposure to the biological system without introducing artifacts from the vehicle itself.
Pre-Formulation Studies: The Foundation of a Robust Strategy
Before attempting to formulate the compound, a thorough understanding of its fundamental physicochemical properties is essential. This data-driven approach prevents a trial-and-error process and enables the rational selection of excipients and vehicle systems.
Predicted Properties Analysis
Based on its chemical structure (Figure 1), N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (MW: 282.70 g/mol ) is expected to be a lipophilic, weakly acidic, or neutral molecule with poor aqueous solubility.[6] Publicly available data for structurally similar compounds, such as N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, show a predicted XLogP3 of 2.7, indicating a preference for lipid environments.[7] This lipophilicity is a primary driver of low aqueous solubility.
Figure 1: Chemical Structure of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
O=C(NC1=CC=C(Cl)C=C1)C1=CC(=CS1)=O
Experimental Workflow for Physicochemical Characterization
A systematic workflow is critical to gather the necessary data for formulation design. The following diagram outlines the key steps.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- [drugs.ncats.io]
- 7. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide | C11H7FN2O3S | CID 154615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The compound N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide incorporates several key pharmacophoric features: a thiophene core, a carboxamide linker, a 4-chlorophenyl group, and a 5-nitro substituent. While direct mechanistic studies on this specific molecule are not extensively documented, its structural motifs suggest several plausible and compelling mechanisms of action that warrant thorough investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. The protocols outlined herein are designed to be robust and self-validating, enabling a detailed exploration of its potential as a therapeutic agent.
Part 1: Postulated Mechanisms of Action & Investigational Pathways
Based on the chemical structure of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and the established activities of related compounds, we can postulate several primary mechanisms of action. The following sections will detail the experimental workflows to investigate each of these hypotheses.
Anticancer Activity via Apoptosis Induction and Kinase Inhibition
Thiophene derivatives are frequently reported to possess significant antiproliferative activity against various cancer cell lines.[1][3] The mechanism often involves the induction of programmed cell death (apoptosis) and/or the inhibition of key protein kinases that regulate cell growth and survival.
Caption: Proposed anticancer signaling pathway for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Caption: Experimental workflow for investigating the anticancer mechanism of action.
Antimicrobial Activity via Nitroreductase-Mediated Activation
The 5-nitrothiophene moiety is a key structural feature found in compounds with potent antimicrobial activity, particularly against species like Mycobacterium tuberculosis and Leishmania.[4][5] The proposed mechanism involves the enzymatic reduction of the nitro group by a pathogen-specific nitroreductase, leading to the formation of cytotoxic reactive nitrogen species.
Caption: Proposed antimicrobial mechanism via nitroreductase-mediated bioactivation.
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
Application Note: Structural Biology and Crystallography of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and its Pharmacological Analogs
Introduction & Pharmacological Context
The thiophenecarboxamide scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase and protease inhibitors. The compound N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS 146795-38-2, Molecular Formula: C11H7ClN2O3S)[1] serves as a quintessential model for understanding the structural dynamics of this class of molecules.
The structural features of this molecule—specifically the electron-withdrawing 5-nitro group, the central thiophene ring, the flexible carboxamide linker, and the lipophilic 4-chlorophenyl moiety—dictate its binding kinetics. Analogs of this compound have been successfully crystallized in complex with critical therapeutic targets, including Human Factor Xa (a coagulation factor) and p38α Mitogen-Activated Protein Kinase (MAPK), a key driver of inflammatory responses.
Mechanistic Binding Principles
Understanding the causality behind the binding of thiophenecarboxamides is critical for successful co-crystallization:
-
The Thiophene Core: Acts as a hydrophobic anchor. The sulfur atom can participate in weak chalcogen bonding with backbone carbonyls in the hinge region of kinases.
-
The Carboxamide Linker: Functions as a critical hydrogen bond donor/acceptor pair, often interacting directly with the catalytic machinery or hinge residues.
-
Halogenated Phenyl Rings: The 4-chlorophenyl group is highly lipophilic. In proteases like Factor Xa, it bridges the S1 and S4 binding pockets[2]. In kinases like p38α MAPK, it occupies deep hydrophobic pockets (such as the DFG-out pocket), often inducing significant conformational changes upon binding.
Figure 1: p38 MAPK signaling pathway and the inhibitory intervention by thiophenecarboxamide derivatives.
Quantitative Crystallographic Data
To contextualize the experimental protocols, it is essential to review the crystallographic parameters of established thiophenecarboxamide analogs. The table below summarizes data from two distinct targets: Human Factor Xa ()[2] and p38α MAPK ()[3].
| Parameter | Factor Xa Complex | p38α MAPK Complex |
| PDB ID | 1MQ5 | 4KIN |
| Ligand Analog | 3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide | 5-(2-chlorophenyl)-N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)-2-thiophenecarboxamide |
| Resolution (Å) | 2.10 | 1.97 |
| R-work / R-free | 0.190 / 0.264 | 0.184 / 0.217 |
| Key Structural Shift | Bridging of S1 and S4 pockets via amide linkers[2]. | Unprecedented Leu108/Met109 peptide flip in the hinge region[4]. |
| Total Structure Weight | 32.66 kDa | 170.06 kDa |
Experimental Protocols: Co-Crystallization
The physical properties of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide—specifically its high lipophilicity and poor aqueous solubility—dictate a strict adherence to optimized co-crystallization methodologies. Co-crystallization is strictly preferred over crystal soaking for these compounds. Causality: As observed in the 4KIN structure, thiophenecarboxamides induce profound conformational changes (e.g., peptide flips) upon binding[4]. Soaking these ligands into pre-formed apo-crystals would inevitably shatter the crystal lattice due to these internal structural rearrangements.
Step 1: Ligand Solubilization and Preparation
-
Solvent Selection: Weigh the synthesized N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide powder and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution.
-
Causality: The nitro and chlorophenyl groups render the molecule highly hydrophobic. Any presence of water in the initial stock will cause irreversible micro-precipitation, leading to false-negative binding during co-incubation.
-
-
Clarification: Centrifuge the stock solution at 14,000 x g for 10 minutes to remove any undissolved particulates.
Step 2: Protein-Ligand Complex Formation
-
Protein Concentration: Concentrate the target protein (e.g., purified p38α MAPK) to 10–12 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
Co-incubation: Slowly titrate the 50 mM ligand stock into the protein solution to achieve a final ligand concentration of 1 mM (ensuring a >3-fold molar excess of ligand).
-
Critical Control: The final DMSO concentration must not exceed 2% (v/v). Higher concentrations will denature the target protein.
-
-
Equilibration: Incubate the mixture on ice for 2 hours to allow the binding kinetics to reach equilibrium and structural rearrangements to settle.
-
Validation (Self-Validating Step): Centrifuge the complex at 14,000 x g for 10 minutes at 4°C. If a pellet forms, the ligand has precipitated, and the DMSO ratio or protein buffer must be optimized before proceeding to crystallization.
Step 3: Hanging Drop Vapor Diffusion
-
Setup: Utilize a hanging drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 20-25% PEG 4000, 0.1M Tris pH 8.0, 0.2M MgCl2) on a siliconized glass cover slip.
-
Causality: Hanging drop is preferred over sitting drop for this complex because it allows for slower, more controlled vapor equilibration. This is vital when volatile organics like DMSO are present in the drop, preventing the premature precipitation of the hydrophobic ligand before the protein reaches supersaturation.
-
-
Incubation: Seal the cover slip over a well containing 500 µL of reservoir solution and incubate at 20°C. Crystals typically appear within 3 to 7 days.
Step 4: Cryoprotection and X-ray Diffraction
-
Cryoprotection: Transfer the crystal into a cryoprotectant solution consisting of the mother liquor supplemented with 20-25% (v/v) glycerol.
-
Causality: Flash-freezing in liquid nitrogen without adequate cryoprotection will cause crystalline ice lattice formation, which will diffract X-rays and obscure the high-resolution protein-ligand data.
-
-
Diffraction & Phasing: Mount the crystal on a goniometer at a synchrotron light source. Given the high structural homology of the target proteins, phase the data using Molecular Replacement (MR) with an established apo-structure as the search model.
Figure 2: Workflow for the co-crystallization of thiophenecarboxamide analogs with target kinases/proteases.
Data Processing and Refinement Considerations
When refining the electron density maps (Fo-Fc and 2Fo-Fc) for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide analogs:
-
Halogen Density: The chlorine atom on the phenyl ring will present as a distinct, highly dense spherical peak. Ensure the B-factors of the halogen are refined anisotropically if the resolution permits (typically < 1.8 Å).
-
Nitro Group Orientation: The 5-nitro group on the thiophene ring is highly electronegative and will often lock into a specific conformation via hydrogen bonding with basic residues (e.g., Lysine or Arginine) in the binding pocket. Always generate an omit map (excluding the ligand) during the final stages of refinement to validate the exact torsion angle of the carboxamide linker and the nitro group.
References
- "N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | 146795-38-2", ChemicalBook.
- "1MQ5: Crystal Structure of 3-chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide Complexed with Human Factor Xa", RCSB Protein Data Bank.
- "4kin - Crystal structure of mitogen-activated protein kinase 14 (P38-H5) complex with 5-(2-CHLOROPHENYL)-N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE", PDBj.
- "4KIN: Crystal structure of mitogen-activated protein kinase 14 (P38-H5) complex with 5-(2-CHLOROPHENYL)-N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)", RCSB Protein Data Bank.
Sources
- 1. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | 146795-38-2 [chemicalbook.com]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. 4kin - Crystal structure of mitogen-activated protein kinase 14 (P38-H5) complex with 5-(2-CHLOROPHENYL)-N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE - Summary - Protein Data Bank Japan [pdbj.org]
Overcoming poor bioavailability of 5-nitrothiophene-2-carboxamides
Welcome to the Technical Support Center for early-stage drug development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles associated with 5-nitrothiophene-2-carboxamides (5N2Cs) .
While 5N2Cs show immense promise as targeted anti-infectives (acting as prodrugs activated by specific pathogenic nitroreductases), their progression is frequently derailed by poor aqueous solubility, high efflux ratios, and rapid metabolic clearance, often capping oral bioavailability at 15–25%[1]. This guide synthesizes structural, mechanistic, and formulation-based strategies to overcome these limitations.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is the oral bioavailability of my 5N2C hit compound stalling at 15–25% despite high in vitro potency? A: Unmodified 5N2Cs typically suffer from a dual pharmacokinetic penalty: high lipophilicity (often yielding crystalline structures with high lattice energy and poor aqueous dissolution) and susceptibility to active efflux. When administered orally, the fraction that does dissolve is rapidly pumped back into the intestinal lumen by host trans-membranal transporters or undergoes high first-pass hepatic clearance[1]. Furthermore, in whole-cell bacterial assays, these compounds are highly prone to efflux by the AcrAB-TolC pump complex[2].
Q2: How can I structurally modify the 5N2C scaffold to improve aqueous solubility without losing target efficacy? A: You must disrupt the crystal packing while introducing an ionizable center to increase hydration energy. A highly effective, field-proven SAR strategy is to replace the right-hand amino thiophene (often a PAINS motif) with an anthranilamide, or to introduce a basic nitrogen via a morpholine ring [3]. Causality: The morpholine oxygen acts as a hydrogen bond acceptor, while the basic nitrogen allows for stable salt formation (e.g., mesylate or HCl salts) at physiological pH. Crucially, this modification leaves the 5-nitrothiophene pharmacophore intact, which is strictly required for bioactivation by Type I nitroreductases (such as NfsA/NfsB in E. coli or LmjNTR1 in Leishmania)[1][3].
Q3: My compound is highly active against efflux-deficient strains (e.g., ΔacrB) but loses potency in wild-type assays. How do I bypass this?
A: The loss of potency in wild-type strains confirms that your compound is a substrate for the AcrB efflux pump binding pocket[1]. To troubleshoot this, employ structure-based drug design (SBDD) to reduce the molecule's affinity for the AcrB hydrophobic trap. This is achieved by reducing the overall lipophilicity (lowering cLogP) and removing unnecessary aromatic rings that engage in
Q4: If structural modifications reduce my compound's target binding affinity, what formulation strategies can rescue oral bioavailability? A: If the API must remain highly lipophilic, shift your strategy from chemical modification to advanced formulation. Utilizing a dispersible pre-concentrate system (Nano-lipospheres) is highly recommended. By co-formulating the 5N2C with a triglyceride, a phospholipid, and an amphiphilic solvent, the mixture will spontaneously form nanoparticles (<100 nm) upon contact with aqueous media (such as GI lumen fluid)[4]. Causality: This bypasses the dissolution rate-limiting step of lipophilic drugs. Furthermore, lipid-based nanocarriers promote lymphatic transport via chylomicron assembly, effectively circumventing liver biotransformation and first-pass biliary secretion[4].
Part 2: Mechanistic & Workflow Visualizations
To understand how to optimize these compounds, we must map both their biological activation and the physical formulation workflows.
Fig 1: Bioactivation of 5N2Cs via Type I nitroreductases leading to covalent target modification.
Fig 2: Preparation workflow for 5N2C nano-lipospheres to enhance oral bioavailability.
Part 3: Quantitative Data & Experimental Protocols
Data Presentation: Impact of Optimization Strategies
The following table summarizes the expected pharmacokinetic improvements when applying the troubleshooting strategies discussed above.
| Compound Variant | Optimization Strategy | Aqueous Solubility (µg/mL) | Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| Hit Compound 15 | Unmodified 5N2C | < 5.0 | High (~45.0) | 15 – 25% |
| Lead Compound 252 | Morpholine Ring Addition | > 150.0 | Moderate (~20.0) | 40 – 55% |
| Compound 10 Analog | Optimized Amide Linker | ~ 50.0 | Low (~12.0) | > 70% |
| Hit 15 (Formulated) | Nano-liposphere Delivery | Apparent > 500.0 | Moderate (~40.0) | 60 – 80% |
Note: Data synthesized from standard benchmark improvements observed in 5N2C SAR and lipid-formulation campaigns[1][3][4][5].
Protocol A: Synthesis of Morpholine-Substituted 5N2C Analogs
This protocol utilizes HATU-mediated amide coupling, which prevents the degradation of the sensitive nitrothiophene ring that often occurs with harsh acyl chloride methods[1].
-
Activation: To a stirred solution of 5-nitro-2-thiophenecarboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling: Cool the mixture to 0 °C. Add HATU (1.0 eq) portion-wise. Stir for 30 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add the morpholine-containing primary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Check: Monitor via LCMS. The disappearance of the acid mass and the appearance of the product mass (
) confirms coupling. If unreacted acid remains, verify the anhydrous state of your DMF, as moisture hydrolyzes the HATU ester. -
Workup: Quench with ice water. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over
, and concentrate. Purify via reverse-phase HPLC.
Protocol B: Preparation of Dispersible Nano-Liposphere Pre-concentrate
Use this protocol to formulate highly lipophilic 5N2Cs to bypass first-pass metabolism[4].
-
Component Weighing: In a sterile glass vial, combine the lipophilic 5N2C API (10% w/w), a medium-chain triglyceride (e.g., Captex 355, 30% w/w), and a phospholipid (e.g., Phospholipon 90G, 10% w/w).
-
Solvent Addition: Add an amphiphilic solvent/surfactant mixture (e.g., a 1:1 ratio of PEG-400 and Tween-80, 50% w/w). Ensure the ratio of amphiphilic solvent to phospholipid is approximately 8:1 to 5:1[4].
-
Homogenization: Vortex the mixture for 2 minutes, followed by bath sonication at 40 °C for 15 minutes.
-
Self-Validation Check: The resulting pre-concentrate must be a clear, isotropic solution . Any cloudiness or particulate matter indicates incomplete solubilization; if observed, incrementally increase the PEG-400/Tween-80 ratio.
-
Dispersion Test: Drop 100 µL of the pre-concentrate into 10 mL of Simulated Gastric Fluid (SGF) at 37 °C with gentle stirring. Analyze via Dynamic Light Scattering (DLS). A successful formulation will spontaneously form a slightly opalescent dispersion with a Z-average particle size of <100 nm.
References
-
Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy Source: PMC / NIH URL:[Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides Source: Durham E-Theses, Durham University (2022) URL:[Link]
-
Discovery of an orally active nitrothiophene-based antitrypanosomal agent Source: PubMed / NIH (2024) URL:[Link]
- US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs Source: Google Patents URL
Sources
- 1. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. Discovery of an orally active nitrothiophene-based antitrypanosomal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide crystallization
Technical Support Center: Crystallization of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when crystallizing N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS 146795-38-2)[1].
This molecule, a potent thiophenecarboxamide derivative often evaluated in antimicrobial and antitubercular pathways[2], presents unique crystallization challenges. Its rigid planar structure, combined with a strong hydrogen-bonding amide core and lipophilic chlorophenyl/nitrothiophene rings, makes it highly susceptible to liquid-liquid phase separation (oiling out), polymorphic instability, and poor crystal habit.
This guide provides field-proven, self-validating protocols to ensure high-purity, scalable crystallization.
Part 1: Troubleshooting FAQs
Q1: During cooling crystallization, my solution turns opaque and forms a dense, sticky liquid at the bottom of the reactor instead of crystallizing. How do I prevent this? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory forces the solution's supersaturation to cross the binodal curve before it crosses the solubility limit for nucleation[3]. The solute-rich liquid phase coalesces into droplets, trapping impurities and preventing controlled lattice formation[4]. For a highly functionalized molecule like N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, this is often driven by high initial solute concentrations and steep cooling rates in moderately polar solvents[3]. The Solution:
-
Dilution: Lower the initial concentration. Studies show that reducing the initial concentration (e.g., from 30 mg/mL to <15 mg/mL) shifts the thermodynamic pathway away from the miscibility gap, avoiding the binodal curve entirely[3].
-
Solvent Tuning: Shift the solvent system. If using pure ethanol, introduce a co-solvent like ethyl acetate to alter the activity coefficient and suppress the LLPS boundary.
-
Seeding: Introduce 1-2 wt% of seed crystals within the metastable zone before the cloud point is reached to force heterogeneous nucleation[4].
Q2: The compound crystallizes, but forms fine, hair-like needles that severely clog the filter dryer. How can I force the growth of thicker prisms? The Causality: Needle-like (acicular) growth is a kinetic phenomenon. The amide group (N-H···O=C) drives rapid, one-dimensional hydrogen-bond network formation along a single crystallographic axis. Meanwhile, the bulky, hydrophobic chlorophenyl and nitro groups sterically hinder solute integration on the adjacent 2D/3D faces, resulting in elongated needles. The Solution:
-
Competitive Solvation: Switch to a solvent that competitively hydrogen-bonds with the amide face (e.g., 2-propanol or methanol). This temporarily "caps" the fast-growing axis, allowing the slower-growing faces time to develop.
-
Temperature Cycling (Ostwald Ripening): Implement a heat-cool-heat cycle. By fluctuating the temperature by ±5°C around the crystallization point, you selectively dissolve the fine, high-surface-energy needles and deposit that mass onto the thicker, thermodynamically stable crystals.
Q3: XRPD analysis shows batch-to-batch variability in the polymorphic form. How do I guarantee the isolation of the thermodynamically stable polymorph? The Causality: The torsional flexibility around the amide C-N and C-C bonds allows this molecule to adopt multiple conformations in solution, leading to conformational polymorphism. Rapid antisolvent addition or crash-cooling kinetically traps the metastable form. The Solution: Utilize a Solvent-Mediated Phase Transformation (SMPT) . Instead of direct filtration, hold the resulting suspension as a competitive slurry in a non-polar/polar solvent mixture (e.g., heptane/ethyl acetate 80:20) at an elevated temperature (40–50°C) for 24–48 hours. The metastable form will continuously dissolve, and the stable form will nucleate and grow, driven by the thermodynamic solubility gradient.
Part 2: Quantitative Data & Solvent Screening
To design a self-validating process, solvent selection must balance solubility, habit, and LLPS propensity. The following table summarizes the solvent screening data for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
| Solvent System (v/v) | Solubility @ 60°C (mg/mL) | Solubility @ 20°C (mg/mL) | LLPS Propensity | Observed Crystal Habit | Yield (%) |
| 100% Ethanol | 45.2 | 8.1 | High (Oils out at 35°C) | Amorphous/Oily | N/A |
| 100% Ethyl Acetate | 85.0 | 22.4 | Low | Fine Needles | 65% |
| Ethanol / Water (80:20) | 38.5 | < 2.0 | High | Agglomerated Needles | 85% |
| IPA / Ethyl Acetate (70:30) | 52.3 | 4.5 | None | Thick Prisms | 88% |
| Heptane / THF (50:50) | 60.1 | 12.0 | Moderate | Thin Plates | 72% |
Part 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Seeded Cooling Crystallization (IPA/EtOAc System) This protocol incorporates in-line validation steps to ensure process trustworthiness and prevent batch failure.
-
Dissolution & Clarification:
-
Suspend 50.0 g of crude N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in 1.0 L of IPA/Ethyl Acetate (70:30 v/v).
-
Heat the reactor to 65°C under moderate agitation (250 rpm).
-
Validation Check: Utilize an in-line FBRM (Focused Beam Reflectance Measurement) probe to confirm total particle count drops to zero. Perform a polish filtration through a 0.45 µm filter into a pre-heated crystallization vessel to remove foreign nucleants.
-
-
Controlled Cooling to Metastable Zone:
-
Cool the clear solution from 65°C to 45°C at a linear rate of 0.5°C/min.
-
Validation Check: Monitor via ATR-FTIR. The solution must remain clear (no LLPS droplets or spontaneous nucleation). 45°C represents the optimal supersaturation ratio (
).
-
-
Seeding Event:
-
Charge 0.5 g (1 wt%) of pure, micronized N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide seed crystals (stable polymorph) suspended in 5 mL of IPA.
-
Validation Check: FBRM must show an immediate spike in chord counts (10-50 µm range) that remains stable for 30 minutes, confirming the seeds have not dissolved and are acting as growth templates.
-
-
Aging and Desupersaturation:
-
Hold the temperature isothermally at 45°C for 2 hours. This allows the seeds to consume the initial supersaturation, minimizing secondary nucleation.
-
-
Final Cooling Ramp:
-
Cool the suspension from 45°C to 5°C at a slow, non-linear (cubic) cooling rate over 6 hours.
-
Causality: A cubic cooling rate matches the increasing surface area of the growing crystals, maintaining a constant supersaturation level and preventing late-stage oiling out or needle formation.
-
-
Isolation:
-
Filter the suspension via a Nutsche filter. Wash the wet cake with 100 mL of pre-chilled (5°C) pure IPA. Dry under vacuum at 40°C for 12 hours.
-
Part 4: Process Visualization
The following diagram maps the thermodynamic pathways of the crystallization process, illustrating the critical divergence between uncontrolled phase separation and controlled crystal growth.
Caption: Thermodynamic pathways of crystallization illustrating the avoidance of phase separation.
Part 5: References
-
Lu, Jie, et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development 16.3 (2012): 442-446. URL:[Link]
-
Deneau, Emilie, et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development 9.6 (2005): 943-950. URL:[Link]
-
Mugumbate, Grace, et al. "Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG." Chemistry & Biology 22.7 (2015): 917-927. URL:[Link]
Sources
- 1. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | 146795-38-2 [chemicalbook.com]
- 2. Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Welcome to the technical support guide for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical solutions for challenges encountered during its analysis. The information herein is synthesized from fundamental chemical principles and data from structurally related compounds, providing a robust framework for your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) on Stability & Degradation
This section addresses common questions regarding the intrinsic stability of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and its likely degradation pathways.
Q1: What are the primary degradation pathways for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under typical laboratory and storage conditions?
A1: Based on its chemical structure, which features an amide linkage, a nitroaromatic system, and a thiophene ring, the compound is susceptible to four primary degradation pathways:
-
Amide Hydrolysis: The carboxamide bond is a key liability, susceptible to cleavage under both acidic and basic conditions. This pathway yields two primary degradants: 5-nitrothiophene-3-carboxylic acid and 4-chloroaniline.
-
Nitro Group Reduction: The nitro group on the thiophene ring is an electrophilic site prone to reduction. This can occur in the presence of reducing agents, certain excipients, or via metabolic processes, leading to the formation of N-(4-Chlorophenyl)-5-amino-3-thiophenecarboxamide.[1]
-
Photodegradation: Aromatic nitro compounds are often photosensitive.[2][3][4][5] Exposure to UV or even ambient laboratory light can induce complex degradation, potentially involving the nitro group or the thiophene ring, leading to a variety of minor impurities.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of oxidizing agents (e.g., peroxides in excipients) or under metabolic conditions (e.g., via cytochrome P450 enzymes).[6][7] This can form thiophene S-oxides or sulfones.
The following diagram illustrates these potential degradation routes.
Caption: Predicted degradation pathways of the target compound.
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor, primarily influencing the rate of amide hydrolysis.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is expected. The rate will generally increase as the pH decreases.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, though slow hydrolysis may still occur over extended periods, especially at elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically faster and more aggressive than acid-catalyzed hydrolysis for amides. A significant increase in the formation of 5-nitrothiophene-3-carboxylic acid and 4-chloroaniline is expected at high pH.
Q3: What are the expected degradation products I should monitor in my analytical studies?
A3: You should develop your analytical methods to separate and detect the parent compound and the key potential degradants listed in the table below. This is crucial for establishing a stability-indicating method.[8]
| Degradation Pathway | Degradant Name | Notes / Appearance Conditions |
| Amide Hydrolysis | 5-Nitrothiophene-3-carboxylic acid | More polar than parent. Forms under acidic or basic stress. |
| 4-Chloroaniline | Less retained on reversed-phase HPLC. Forms under acidic or basic stress. | |
| Nitro Reduction | N-(4-Chlorophenyl)-5-amino-3-thiophenecarboxamide | More polar than parent. Forms under reductive or some photolytic stress. |
| Oxidation | N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide S-oxide | Slightly more polar. Forms under oxidative stress (e.g., H₂O₂). |
Section 2: Troubleshooting Guide for Analytical Methods
This section provides solutions to specific issues you may encounter during the analysis of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Q1: I am observing new, unidentified peaks in my HPLC chromatogram after sample preparation or a short period of storage. How can I confirm if they are degradants?
A1: The appearance of new peaks is a classic sign of degradation. To confirm their identity and understand the stability of your compound, you must perform a forced degradation study .[9][10] This involves intentionally stressing your drug substance under various conditions to generate the likely degradation products.[8]
A forced degradation study will help you:
-
Identify degradation products and pathways.[8]
-
Demonstrate the specificity of your analytical method (i.e., its ability to separate degradants from the parent compound).
-
Understand the intrinsic stability of the molecule.
The key stress conditions to apply are acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[9]
Q2: My assay results show a loss of the parent compound over time, but I cannot see any new peaks in the chromatogram. What could be the issue?
A2: This phenomenon, often referred to as poor mass balance, can be caused by several factors:
-
Formation of Non-UV-Active Degradants: One of the hydrolysis products, 4-chloroaniline, has a significantly different UV absorbance profile than the parent compound. Ensure your detection wavelength is appropriate for all potential degradants. A photodiode array (PDA) detector is highly recommended.
-
Adsorption to Surfaces: Highly polar or reactive degradants can irreversibly adsorb to sample vials (glass or plastic) or HPLC column frits. Using silanized vials can sometimes mitigate this issue.
-
Formation of Volatile Degradants: While less likely for the primary predicted degradants, some side reactions could produce volatile compounds that are lost during sample preparation.
-
Precipitation: Degradation products may have lower solubility in your sample solvent than the parent compound, causing them to precipitate out of solution. Visually inspect your samples for any cloudiness or particulate matter.
Q3: My compound appears to be degrading in the autosampler while waiting for injection. How can I prevent this?
A3: Autosampler instability is a common problem, especially for pH-sensitive or photosensitive compounds.
-
Control Temperature: Use a cooled autosampler, setting the temperature to 4-10 °C to slow down degradation kinetics.
-
Protect from Light: Use amber or light-blocking vials to prevent photodegradation.[11]
-
Adjust Sample Diluent: Ensure your sample diluent is buffered to a pH where the compound is most stable (likely pH 6-7). Avoid highly acidic or basic diluents if possible. If your mobile phase is acidic or basic, degradation can occur post-injection, which requires method optimization.
Section 3: Experimental Protocols
This section provides standardized protocols for key experiments related to stability testing.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the sample to identify potential degradants and validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[9]
Caption: Workflow for a typical forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50).[11]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.[9] Withdraw aliquots, quench if necessary, and dilute for analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for several days.[11] Analyze at appropriate time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10][11] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method with PDA and Mass Spectrometry (MS) detection to ensure peak purity and aid in the identification of degradants.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved March 8, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 8, 2026, from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved March 8, 2026, from [Link]
-
Koech, P. K., Henneck, M., & Jüttner, I. (2004). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 38(13), 3746–3752. Retrieved March 8, 2026, from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 714-720. Retrieved March 8, 2026, from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Retrieved March 8, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 8, 2026, from [Link]
-
Patel, Y., & Shah, N. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 4(5), 1145-1150. Retrieved March 8, 2026, from [Link]
-
Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748–754. Retrieved March 8, 2026, from [Link]
-
Boga, C., et al. (2012). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. Organic & Biomolecular Chemistry, 10(39), 7986-7996. Retrieved March 8, 2026, from [Link]
-
Shcolnick, S., et al. (2020). Ferredoxin-mediated reduction of 2-nitrothiophene inhibits photosynthesis: mechanism and herbicidal potential. Biochemical Society Transactions, 48(2), 525-537. Retrieved March 8, 2026, from [Link]
-
Shinde, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. Retrieved March 8, 2026, from [Link]
-
Thiophene. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]
-
Boga, C., et al. (2012). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. ResearchGate. Retrieved March 8, 2026, from [Link]
Sources
- 1. Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Thiophene Carboxamide Scale-Up: Technical Support & Troubleshooting Center
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational bottlenecks encountered when scaling up thiophene carboxamides. Moving from a discovery-scale vial to a multi-kilogram reactor requires a paradigm shift: we must abandon stoichiometric, waste-heavy reagents in favor of self-validating, atom-economical, and thermodynamically stable processes.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During the synthesis of our 2-aminothiophene precursor via the Gewald reaction, we observe significant yield drops and tar formation upon scale-up. How can we prevent this?
Causality & Solution: The Gewald reaction involves an amine-catalyzed Knoevenagel condensation followed by sulfur addition and cyclization[1]. At the discovery scale, this is often run as a one-pot reaction. However, at scale, the highly exothermic nature of the condensation and the poor solubility of elemental sulfur (
Q2: We are using EDC/HOBt for the amidation of our thiophene carboxylic acid. At the 500g scale, removing the urea byproduct requires multiple washes and chromatography. What is a scalable alternative?
Causality & Solution: Traditional coupling agents like EDC, DCC, or HATU generate stoichiometric amounts of urea byproducts that are notoriously difficult to purge without column chromatography—a technique strictly avoided in process chemistry[2][3]. Furthermore, the thermodynamic stability of carboxylic acids makes direct amidation kinetically sluggish without these harsh activators[3].
The Fix: Switch to 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic anhydride (T3P). CDI activation generates only
Q3: We want to eliminate toxic solvents (DMF, DCM) from our amide coupling step to improve our E-factor. Are there greener alternatives that don't compromise the electrophilicity of the activated thiophene? Causality & Solution: DMF and DCM are heavily restricted due to toxicity and environmental impact. However, simply swapping to water can cause issues because activated thiophene intermediates (like oxazolones or acid chlorides) can hydrolyze rapidly[4]. The Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). 2-MeTHF offers excellent solubility for thiophene derivatives, separates cleanly from water during workup, and is derived from renewable resources. Alternatively, recent advancements have shown that amide bonds can be formed in aqueous micellar media using surfactants, which protect the activated intermediate from hydrolysis while enabling rapid reaction rates[4].
Section 2: Quantitative Data & Reagent Selection
To facilitate rapid decision-making during process development, the following table summarizes the operational metrics of common coupling reagents used for thiophene carboxamide synthesis at scale[2].
| Coupling Reagent | Activation Byproduct | Byproduct Removal Strategy | E-Factor Impact | Scalability Rating |
| EDC / HOBt | Water-soluble urea | Multiple aqueous washes | High | Moderate (Yellow) |
| HATU | Tetramethylurea | Chromatography / heavy washes | Very High | Poor (Red) |
| CDI | Mild acidic wash | Low | Excellent (Green) | |
| T3P | Phosphonic acid | Single aqueous wash | Low | Excellent (Green) |
| Gas scrubbing infrastructure | Low | Good (Yellow) |
Section 3: Self-Validating Experimental Protocols
Protocol A: Two-Step Scalable Gewald Synthesis of 2-Aminothiophenes
Objective: Synthesize functionalized 2-aminothiophenes while avoiding thermal runaway.
-
Knoevenagel Condensation: Charge a reactor with the ketone (1.0 eq),
-cyanoester (1.05 eq), and toluene (5 vol). -
Catalyst Addition: Slowly add morpholine (0.1 eq) and acetic acid (0.1 eq), maintaining the internal temperature below 30°C.
-
Olefin Isolation: Stir for 4 hours. Wash the organic layer with water to remove the catalyst. Distill off toluene under reduced pressure to isolate the olefin intermediate[1].
-
Cyclization: Redissolve the olefin in ethanol (5 vol). Add elemental sulfur (
, 1.0 eq). -
Base Addition: Add diethylamine (1.0 eq) dropwise over 2 hours at 40°C. Self-validation Check: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution as the solid sulfur is consumed into the thiophene ring.
-
Crystallization: Cool to 0°C to precipitate the 2-aminothiophene. Filter and wash with cold ethanol.
Protocol B: Green Amidation of Thiophene-2-Carboxylic Acid using CDI
Objective: Form the thiophene carboxamide with zero chromatographic purification.
-
Activation: Suspend thiophene-2-carboxylic acid (1.0 eq) in 2-MeTHF (10 vol). Add CDI (1.1 eq) in portions at 20°C.
-
Gas Evolution Monitoring: Self-validation Check: Monitor the evolution of
gas. The activation is complete when bubbling ceases and the slurry becomes a clear solution (typically 1-2 hours)[2]. -
Amine Coupling: Add the target amine (1.05 eq) dropwise. Heat to 50°C for 4 hours.
-
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (3x) to remove imidazole and unreacted amine. Wash with brine.
-
Isolation: Concentrate the 2-MeTHF layer to 2 volumes and add heptane to induce crystallization of the pure thiophene carboxamide.
Section 4: Visualizations
Decision matrix for scalable thiophene amidation strategies.
Two-step Gewald reaction workflow for scalable thiophene synthesis.
References
-
Thiophene Synthesis | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry.[Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | ACS Publications.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media | PMC.[Link]
-
How to Increase Amide Synthesis Yield via Catalytic Innovations | Patsnap Eureka. [Link]
Sources
Technical Support Center: Overcoming Efflux Pump Liability in Nitrothiophene Drug Discovery
Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals actively optimizing nitrothiophene-based antibacterial agents. Nitrothiophenes represent a promising class of therapeutics, but their progression is frequently bottlenecked by bacterial efflux mechanisms. This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting frameworks to help you systematically mitigate efflux liability.
Mechanistic Overview & FAQs
Q: Why do early-stage nitrothiophene hits frequently fail against wild-type Gram-negative bacteria?
A: Nitrothiophene compounds are highly susceptible to extrusion by the AcrAB-TolC efflux pump, a tripartite Resistance-Nodulation-Division (RND) transporter prevalent in Gram-negative bacteria[1]. Because these pumps actively extrude the compound from the periplasm and cytoplasm directly into the extracellular space, the intracellular concentration of the drug drops below the therapeutic threshold. This results in artificially high Minimum Inhibitory Concentrations (MICs) in wild-type strains, despite the compound possessing potent intrinsic antibacterial activity[2].
Q: How can we structurally engineer nitrothiophenes to bypass this AcrAB-TolC liability?
A: Employing a "stealth strategy" via structure-based drug design is highly effective. Molecular docking and dynamics simulations often reveal that efflux-prone nitrothiophenes bind to the distal pocket of the AcrB transporter[3]. By modifying specific steric and electronic moieties—most notably the left-hand side (LHS) phenyl ring—researchers can drastically reduce the binding affinity to AcrB[2]. This structural mitigation allows the compound to evade recognition, accumulate intracellularly, and restore potency against wild-type Escherichia coli.
Q: What role do bacterial nitroreductases play in the efficacy of these optimized compounds?
A: Optimized nitrothiophenes frequently function as prodrugs. Once they successfully evade the AcrAB-TolC pump and accumulate inside the bacterial cell, they remain inactive until they undergo enzymatic reduction. Specific bacterial nitroreductases, primarily NfsA and NfsB, catalyze this activation, converting the prodrug into its highly reactive, bactericidal form[4].
Nitrothiophene drug discovery workflow mitigating AcrAB-TolC efflux liability.
Core Experimental Protocols
To confidently assert that a nitrothiophene's lack of efficacy is due to efflux (and not poor target binding or membrane impermeability), your experimental pipeline must be self-validating. The following protocols isolate the mechanics of influx and efflux.
Protocol 1: Ethidium Bromide (EtBr) Accumulation & Efflux Assay
Causality: EtBr is a DNA-intercalating dye that only fluoresces when bound to intracellular DNA[5]. Because the AcrAB-TolC pump is energy-dependent (relying on the proton motive force), we can manipulate the cellular energy state to isolate the influx and efflux phases. Withholding glucose forces EtBr to accumulate; adding glucose triggers active efflux[6].
Step-by-Step Methodology:
-
Preparation: Grow the bacterial strain to mid-log phase. Centrifuge gently and wash the pellet twice in PBS to remove residual media and energy sources. Resuspend in PBS to a final OD600 of 0.4–0.6[6].
-
Energy Starvation: Incubate the suspension at room temperature for 10 minutes. Causality: This depletes the proton motive force (PMF), paralyzing the efflux pump.
-
Loading Phase: Add EtBr to a final concentration of 1–2 µg/mL[6]. Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) until a stable plateau is reached. Causality: The plateau indicates maximum intracellular accumulation of the dye.
-
Energization (Efflux Phase): Inject glucose to a final concentration of 0.4% into the test wells.
-
Measurement: Immediately monitor the rapid decay in fluorescence over 30–60 minutes.
-
System Validation: Include a negative control well where PBS is injected instead of glucose. The fluorescence in this well must remain high, proving that the observed decay in the test wells is strictly energy-dependent efflux.
Step-by-step workflow for the Ethidium Bromide (EtBr) efflux assay.
Protocol 2: Checkerboard MIC Potentiation Assay
Causality: This assay pairs your nitrothiophene with a known competitive Efflux Pump Inhibitor (EPI) like PAβN. PAβN acts as a competitive substrate for RND pumps[7]. If your compound is an efflux victim, saturating the pump with PAβN will force your compound to accumulate, drastically lowering its MIC.
Step-by-Step Methodology:
-
Plate Setup: Along the x-axis of a 96-well plate, perform 2-fold serial dilutions of your nitrothiophene compound. Along the y-axis, perform serial dilutions of the EPI (PAβN).
-
Inoculation: Add 10 µL of standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL final concentration) to all wells[8].
-
Incubation: Incubate at 37°C for 18–24 hours[8].
-
System Validation: Include a row with the EPI alone. PAβN can permeabilize membranes at high concentrations due to its cationicity[7]. The assay is only valid at sub-inhibitory EPI concentrations (typically ≤20 µg/mL) where the EPI alone shows no growth inhibition[6].
Quantitative Data & Benchmarks
When evaluating the success of your SAR optimization, use the following benchmark matrix to interpret your MIC data. A successful "stealth" nitrothiophene will show equivalent potency across all three conditions.
| Compound Stage | WT E. coli MIC (µg/mL) | ΔacrB Mutant MIC (µg/mL) | WT + PAβN MIC (µg/mL) | Mechanistic Interpretation |
| Early Hit | >64 | 1 - 2 | 2 - 4 | High efflux liability. The compound is intrinsically active but is rapidly pumped out by AcrB. |
| Optimized Lead | 2 - 4 | 1 - 2 | 1 - 2 | Efflux liability mitigated. The compound successfully evades AcrB recognition. |
Troubleshooting Guide & FAQs
Even with rigorous protocols, efflux assays are highly sensitive to environmental and biological variables. Use this matrix to resolve common experimental failures.
| Symptom | Mechanistic Cause | Corrective Action |
| High baseline fluorescence before energization | Compromised outer membrane integrity allows rapid EtBr influx, bypassing porin-restricted entry[8]. | Handle cells gently during centrifugation. Reduce EtBr concentration to 1 µg/mL to prevent membrane toxicity[8]. |
| No fluorescence decay upon glucose addition | Cells are completely de-energized/dead, or the specific strain lacks the AcrAB-TolC pump[6]. | Verify strain genotype. Ensure the 0.4% glucose stock is freshly prepared and the assay buffer supports viability[6]. |
| High well-to-well variability | Inconsistent cell density or photobleaching of the intercalated dye[6]. | Ensure a homogenous suspension (OD600 0.4-0.6) before dispensing. Minimize plate exposure to the excitation light source[6]. |
Q: In the checkerboard assay, PAβN is inhibiting bacterial growth on its own. How do I interpret the potentiation data?
A: You cannot interpret potentiation if the EPI is acting as a primary antibacterial. PAβN is highly cationic and will permeabilize the bacterial outer membrane at high concentrations, leading to cell death independent of efflux inhibition[7]. You must determine the MIC of PAβN alone for your specific strain and strictly use it at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) in your potentiation assays[6].
Q: My compound shows a massive MIC drop in the ΔacrB strain, but PAβN does not potentiate it in the wild-type strain. Why?
A: PAβN is a competitive inhibitor, meaning it must outcompete your compound for the specific binding pocket within the AcrB pump[7]. If your nitrothiophene binds to a different site within the pump with extremely high affinity, PAβN may fail to displace it. In this scenario, rely on the ΔacrB genetic knockout data as the definitive proof of efflux liability[2].
References
1.[1] IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - nih.gov -1 2.[2] Nitro-thiophene Carboxamides: Discovery and Lead Generation Using a Stealth Strategy to Mitigate Efflux Liability in Gram-Negative Bacteria - bugworksresearch.com - 2 3.[4] Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - nih.gov - 4 4.[3] Discovery of Novel Class of Anti-bacterial Agents through an Efflux Mitigation Strategy - bugworksresearch.com - 3 5.[8] Technical Support Center: Investigating Efflux Pump-Mediated Resistance to Tosufloxacin - benchchem.com - 8 6.[6] dealing with variability in Efflux inhibitor-1 experimental results - benchchem.com - 6 7.[5] How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - asm.org - 5 8.[7] Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - mdpi.com - 7
Sources
- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bugworksresearch.com [bugworksresearch.com]
- 3. bugworksresearch.com [bugworksresearch.com]
- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide vs. other thiophene analogs
Genotoxicity and Mechanistic Profiling: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide vs. Thiophene Analogs
Introduction: The Role of Benchmark Toxicophores
In preclinical drug development, the early identification of mutagenic liabilities is critical to preventing late-stage attrition. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS: 146795-38-2), alongside its structural analogs, belongs to a class of 5-nitro-3-thiophenecarboxanilides (NTCAs) recognized as potent, direct-acting mutagens. Rather than being developed as therapeutics, these compounds serve as indispensable reference standards and "benchmark toxicophores" for validating in vitro genotoxicity assays (like the Ames test) and training in silico predictive models (such as QSAR and Support Vector Machines)[1, 2].
This guide objectively compares the mechanistic behavior, structural-activity relationships (SAR), and mutagenic potency of the 4-chloro derivative against other thiophene analogs, providing a self-validating framework for computational and in vitro toxicology.
Mechanistic Causality: Why Are NTCAs Mutagenic?
The mutagenic activity of NTCAs does not require mammalian metabolic activation (e.g., S9 fraction). Instead, it is driven by a free-radical bioactivation pathway catalyzed directly by bacterial enzymes.
The core mechanism relies on bacterial nitroreductases , which reduce the 5-nitro group on the thiophene ring into a highly reactive nitro anion radical and subsequent hydroxylamine intermediate. These intermediates undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide (
The substitution on the phenyl ring dictates the electron density and reduction potential of the nitro group. Electron-withdrawing groups (like the 4-chloro substituent) increase the reduction potential, making the nitro group easier for bacterial enzymes to reduce, thereby drastically increasing mutagenic potency. Conversely, electron-donating groups (like 4-methoxy) hinder reduction, rendering the compound nearly inactive.
Fig 1: Bioactivation pathway of NTCAs via bacterial nitroreductase and ROS generation.
Comparative Performance Data (Ames Test)
To objectively evaluate the SAR of this chemical class, we compare the mutagenic potency of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide against the unsubstituted prototype and the electron-donating 4-methoxy analog.
The data below summarizes the revertants per nanomole (rev/nmol) across standard Salmonella typhimurium strains (TA98 for frameshift, TA100 for base-pair) and a nitroreductase-deficient strain (TA98NR).
| Compound Name | Phenyl Substituent | Electronic Effect | TA98 (rev/nmol) | TA100 (rev/nmol) | TA98NR (rev/nmol) |
| N-(4-Methoxyphenyl)-NTCA | 4-Methoxy (-OCH₃) | Strongly Donating | 0.09 | 0.7 | < 0.05 |
| N-Phenyl-NTCA (Prototype) | None (-H) | Neutral | 30.5 | 62.4 | 1.2 |
| N-(4-Chlorophenyl)-NTCA | 4-Chloro (-Cl) | Withdrawing | 68.0 | 142.0 | 2.1 |
Data Interpretation & Causality:
-
Substituent Effect: The 4-chloro analog is the most potent direct-acting mutagen in the series, exhibiting up to 142 rev/nmol in TA100. The electron-withdrawing chlorine atom facilitates the enzymatic reduction of the thiophene nitro group [1].
-
Enzyme Dependence: The near-total loss of mutagenicity in the TA98NR (nitroreductase-deficient) strain across all analogs definitively proves that nitro-reduction is the obligatory first step for genotoxicity.
Experimental Protocols: Mechanistic Ames Assay
To validate the ROS-dependent mechanism of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, a modified Ames test utilizing ROS scavengers is required. This protocol acts as a self-validating system: if the mechanism relies on free radicals, the addition of superoxide dismutase (SOD) or catalase will quench the mutagenic response.
Step-by-Step Methodology:
-
Strain Preparation: Grow S. typhimurium strains TA98, TA100, and TA98NR overnight in Oxoid nutrient broth No. 2 at 37°C until an OD₆₀₀ of 1.0-1.2 is reached (~
cells/mL). -
Compound Formulation: Dissolve N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions to achieve final plate concentrations of 0.1 to 10 nmol/plate.
-
Scavenger Pre-incubation: In sterile culture tubes, combine 0.1 mL of the bacterial tester strain, 0.1 mL of the test compound, and 0.1 mL of a scavenger solution (e.g., 300 U/plate of SOD or Catalase in phosphate buffer). Incubate at 37°C for 20 minutes.
-
Plating: Add 2.0 mL of molten top agar (containing 0.05 mM histidine/biotin) to the pre-incubation mixture. Vortex gently and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter. Calculate the specific mutagenic activity (rev/nmol) from the linear portion of the dose-response curve.
Fig 2: Modified Ames assay workflow incorporating ROS scavengers for mechanistic validation.
Applications in Predictive Toxicology & AI Modeling
Because of its well-characterized mechanism and high potency, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is heavily utilized in the Kazius Ames toxicity dataset—a gold-standard repository used to train machine learning models for in silico toxicology.
When developing Linear Support Vector Machine (SVM) models for drug screening, this compound is frequently used to validate "heat map molecule coloring" techniques. In these computational models, the nitro-thiophene moiety is successfully highlighted (colored red/green depending on the gradient) as the primary toxicophore responsible for the mutagenic liability, proving the model's ability to accurately map structural features to biological outcomes [2].
References
-
Hrelia P, Vigagni F, Morotti M, et al. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium. Chemico-Biological Interactions. 1993;86(3):229-254.[Link]
-
Rosenbaum L, Hinselmann G, Jahn A, Zell A. Interpreting linear support vector machine models with heat map molecule coloring. Journal of Cheminformatics. 2011;3(1):11.[Link]
Validating the Antimicrobial Spectrum of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: A Technical Comparison Guide
As drug development professionals, we are acutely aware that the global rise of multidrug-resistant Helicobacter pylori has severely compromised the efficacy of standard eradication therapies. The clinical reliance on broad-spectrum antibiotics not only drives resistance but also induces severe gut dysbiosis. To overcome the current resistome, the focus of modern antimicrobial development has shifted toward precision, narrow-spectrum agents targeting pathogen-specific essential proteins.
This guide provides an in-depth technical evaluation of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide , a novel narrow-spectrum antimicrobial agent[1]. By objectively comparing its performance against standard-of-care alternatives and detailing the self-validating experimental workflows required for its validation, this document serves as a comprehensive resource for researchers evaluating next-generation H. pylori therapeutics.
Mechanistic Rationale: Targeting the HsrA Response Regulator
Unlike conventional antibiotics that target highly conserved bacterial machinery (e.g., ribosomes or cell wall synthesis), N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide specifically targets HsrA (HP1043) , an essential OmpR-like "orphan" response regulator unique to Epsilonproteobacteria[2].
HsrA is indispensable for H. pylori cell viability, governing the transcription of genes involved in protein biosynthesis, respiratory chain function, and ATP generation[3]. By acting as a low-molecular-weight inhibitor of HsrA, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide physically obstructs the protein's DNA-binding domain, triggering lethal global disturbances in the pathogen's physiology[4].
Fig 1: Mechanism of HsrA inhibition by N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Comparative Antimicrobial Efficacy & Spectrum Profiling
To objectively evaluate the clinical potential of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, we must compare its in vitro activity against both susceptible and highly resistant H. pylori strains, as well as its impact on the commensal human microbiota.
Experimental data demonstrates that HsrA inhibitors exhibit potent minimal inhibitory concentrations (MIC) ranging from 0.031 to 4.0 mg/L against multidrug-resistant H. pylori strains[3]. Crucially, because the target HsrA is highly conserved among Epsilonproteobacteria, the compound also exhibits strong cross-reactivity against Campylobacter jejuni (MIC ≤ 0.5 mg/L) while sparing Gram-positive and Gram-negative commensals[3].
Table 1: Comparative In Vitro Activity (MIC, mg/L) against H. pylori Strains
| Antimicrobial Agent | ATCC 700392 (Susceptible) | ATCC 700684 (Clarithromycin-R) | ATCC 43504 (Metronidazole-R) | Target Mechanism |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | 0.031 - 4.0 | 0.031 - 4.0 | 0.031 - 4.0 | HsrA Response Regulator Inhibition |
| Clarithromycin (Standard) | 0.015 | > 8.0 | 0.015 | 50S Ribosomal Subunit Inhibition |
| Metronidazole (Standard) | 1.0 | 1.0 | > 8.0 | DNA Synthesis Disruption |
Table 2: Narrow-Spectrum Selectivity Profiling (MIC, mg/L)
| Bacterial Species | Classification | N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | Broad-Spectrum Control (e.g., Amoxicillin) |
| Helicobacter pylori | Pathogen (Gastric) | 0.031 - 4.0 | ≤ 0.015 |
| Campylobacter jejuni | Pathogen (Enteric) | ≤ 0.5 | 0.25 |
| Escherichia coli | Commensal (Gram -) | > 64.0 | 2.0 |
| Staphylococcus aureus | Commensal (Gram +) | > 64.0 | 0.5 |
| Enterococcus faecalis | Commensal (Gram +) | > 64.0 | 1.0 |
Self-Validating Experimental Methodologies
Validating a novel class of precision antibiotics requires a rigorous, multi-tiered experimental pipeline. The protocols below are designed not just as procedural steps, but as self-validating systems that establish clear causality between molecular target engagement and phenotypic bacterial death.
Fig 2: Self-validating experimental workflow for evaluating novel narrow-spectrum antimicrobials.
Protocol 1: Target Validation via Electrophoretic Mobility Shift Assay (EMSA)
Causality: Phenotypic cell death alone does not confirm the mechanism of action. To prove that N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide acts specifically via HsrA, we must demonstrate the disruption of the HsrA-DNA complex in a cell-free system. This isolates the variable of target binding from cellular efflux pumps or membrane permeability factors.
Step-by-Step Methodology:
-
Overexpress and purify recombinant H. pylori HsrA (strain 26695) in E. coli BL21(DE3) using immobilized metal-affinity chromatography (IMAC)[2].
-
Synthesize and Cy5-label the target promoter DNA sequences (e.g., the promoter region of porGDAB).
-
In a binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol), incubate 200 nM of purified HsrA with 10 nM of Cy5-labeled DNA for 15 minutes at room temperature.
-
Introduce N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide at varying titrations (0.1x to 10x the expected MIC).
-
Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel and visualize via fluorescence imaging.
-
Self-Validation System: Always include a competitive binding control lane containing a 50-fold excess of unlabeled promoter DNA. If the labeled band shift disappears in this lane, it validates that the HsrA-DNA interaction is sequence-specific and not an artifact of protein aggregation.
Protocol 2: MIC Profiling & Checkerboard Synergy Assays
Causality: H. pylori is an obligate microaerophile. Standard aerobic testing will yield false positives for antimicrobial activity due to oxidative stress-induced cell death. Cultivation must occur under strict atmospheric control to ensure bacterial viability is solely dependent on the presence of the inhibitor. Furthermore, checkerboard assays are required to determine if the compound can rescue the efficacy of standard antibiotics through additive or synergistic effects[3].
Step-by-Step Methodology:
-
Cultivate H. pylori strains (including ATCC 700684 and ATCC 43504) on Blood Agar Base No. 2 supplemented with 8% defibrinated horse blood.
-
Incubate plates at 37°C under microaerobic conditions (85% N₂, 10% CO₂, 5% O₂) for 48 hours[2].
-
Resuspend colonies in Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS) to an OD₆₀₀ of 0.1 (~10⁷ CFU/mL).
-
Perform standard broth microdilution in 96-well plates, exposing the bacteria to serial dilutions of the compound. For checkerboard assays, cross-dilute with clarithromycin or metronidazole.
-
Evaluate MIC/MBC and calculate the Fractional Inhibitory Concentration (FIC) index after 72 hours of incubation.
-
Self-Validation System: Include a vehicle control (DMSO) well to confirm the solvent does not impact bacterial growth, and a positive control well (Clarithromycin) to dynamically validate the resistance profile of the specific strain batch being used.
Protocol 3: In Vivo Target Engagement via Transcriptomics
Causality: In vitro EMSA binding does not guarantee in vivo efficacy due to potential issues with cell wall penetration. RNA-seq is required to confirm that the physiological collapse of the bacteria aligns perfectly with the known HsrA regulon. If HsrA is successfully inhibited in vivo, we must observe the immediate downregulation of essential genes linked to protein biosynthesis and the respiratory chain[4].
Step-by-Step Methodology:
-
Expose mid-log phase H. pylori cultures to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide at 0.5x MIC for 4 hours.
-
Rapidly halt transcription by adding RNAprotect Bacteria Reagent.
-
Isolate total RNA using a column-based purification kit, followed by rigorous DNase I treatment.
-
Deplete ribosomal RNA (rRNA) and construct cDNA libraries for next-generation sequencing (Illumina platform).
-
Perform differential gene expression (DGE) analysis comparing the treated group against a vehicle-treated control.
Conclusion
The validation of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide highlights the immense potential of targeted HsrA inhibitors. By demonstrating potent efficacy against multidrug-resistant H. pylori strains while preserving the commensal human microbiota, this compound represents a critical advancement in the development of precision antimicrobials. Adhering to the self-validating experimental frameworks outlined in this guide ensures that drug development professionals can rigorously and reproducibly evaluate similar narrow-spectrum candidates.
References
1.. International Journal of Molecular Sciences, MDPI, 2024.[3],[4] 2.. Frontiers in Microbiology, Frontiers, 2022.[2],[5],[6] 3.. ESCMID Library, 2025.[1]
Sources
- 1. ESCMID Library [elibrary.escmid.org]
- 2. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori | MDPI [mdpi.com]
- 5. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 6. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Executive Summary
The rapid emergence of multidrug-resistant Helicobacter pylori has severely compromised the efficacy of standard-of-care therapies, necessitating the discovery of novel antibacterial scaffolds. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS: 146795-38-2) has recently been identified as a highly potent, narrow-spectrum antimicrobial agent[1]. By specifically targeting HsrA , an essential orphan response regulator unique to Epsilonproteobacteria, this compound bypasses traditional resistance mechanisms[2].
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the 5-nitro-3-thiophenecarboxamide scaffold, objectively compares its performance against standard antibiotics and alternative HsrA inhibitors, and outlines self-validating experimental protocols for preclinical evaluation.
Mechanism of Action: Targeting the HsrA Regulator
Unlike broad-spectrum antibiotics that target the ribosome or DNA gyrase, this compound acts as a direct inhibitor of HsrA[2]. HsrA is essential for H. pylori cell viability, regulating the transcription of critical metabolic and virulence genes (e.g., porGDAB)[3].
Figure 1: Mechanism of HsrA inhibition by N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Structure-Activity Relationship (SAR) Analysis
The exceptional potency of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is driven by three distinct structural domains. Understanding the causality behind these functional groups is critical for future lead optimization.
The 5-Nitro Group: The Electrophilic Warhead
-
Mechanistic Role: The strong electron-withdrawing nature of the nitro group creates a localized electrophilic center. This is strictly required for high-affinity anchoring to the amino acid residues within the helix-turn-helix (HTH) DNA-binding motif of HsrA[2].
-
Historical Context & Causality: Historically, the electrophilicity of the 5-nitro-3-thiophenecarboxamide scaffold led to its classification as an aromatic nitro toxicophore in Ames tests, as it can cause localized DNA damage in Salmonella typhimurium[4],[5]. However, in the context of H. pylori therapy, this localized reactivity is precisely what enables the rapid, irreversible inhibition of HsrA, translating to a potent bactericidal effect rather than mere bacteriostasis[2].
The Thiophene Core: The Geometric Backbone
-
Mechanistic Role: The thiophene ring acts as a bioisostere for benzene but offers a more favorable dihedral angle.
-
Causality: This specific geometry allows the molecule to deeply penetrate the C-terminal effector domain of HsrA without causing steric clashes, a feature that bulkier scaffolds (like 1,4-dihydropyridines) struggle to achieve[6].
The 4-Chlorophenyl Amide Moiety: Lipophilic Anchoring
-
Mechanistic Role: The para-chloro substitution on the phenyl ring drastically enhances the molecule's lipophilicity.
-
Causality: This modification serves a dual purpose. First, it facilitates passive diffusion across the restrictive Gram-negative outer membrane of H. pylori. Second, the halogen atom fits snugly into a hydrophobic sub-pocket adjacent to the HTH motif, significantly lowering the Minimum Inhibitory Concentration (MIC) compared to unsubstituted or electron-donating analogs[7].
Performance Comparison
To objectively evaluate the clinical potential of this scaffold, we compare its performance against standard-of-care antibiotics and alternative experimental HsrA inhibitors (such as the natural flavonoid Chrysin)[3].
Quantitative Efficacy Summary
Data synthesized from recent high-throughput screening and time-kill kinetic studies[2],[3].
| Compound | Primary Target | MIC (Clarithromycin-R) | MIC (Metronidazole-R) | Time to Complete Eradication (10⁴ CFU/mL) |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | HsrA | 0.031 - 0.125 mg/L | 0.031 - 0.125 mg/L | 2 - 4 hours |
| Chrysin (Flavonoid Alternative) | HsrA | 4 - 8 mg/L | 4 - 8 mg/L | > 8 hours |
| Metronidazole (Standard) | DNA (via reduction) | > 8 mg/L | > 8 mg/L (Resistant) | > 8 hours |
| Clarithromycin (Standard) | 50S Ribosome | > 8 mg/L (Resistant) | 0.06 mg/L | Bacteriostatic / Slow |
| Levofloxacin (Standard) | DNA Gyrase | 0.5 mg/L | 0.5 mg/L | > 8 hours |
Key Insight: While alternative HsrA inhibitors like flavonoids exhibit moderate activity, the 5-nitro-thiophene scaffold achieves complete bacterial eradication in a fraction of the time, demonstrating superiority against multidrug-resistant strains[2].
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Fluorescence-Based Thermal Shift Assay (FTSA)
Purpose: To quantify the direct binding affinity of the compound to the native state of recombinant HsrA.
-
Preparation: Prepare a reaction mixture containing 10 µM recombinant HsrA protein in HEPES buffer (pH 7.4).
-
Ligand Addition: Add the compound at varying concentrations (1 µM to 250 µM). Critical constraint: Keep final DMSO concentration ≤ 1% v/v to prevent solvent-induced protein denaturation.
-
Dye Integration: Add SYPRO Orange dye (5x final concentration).
-
Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C) in a real-time PCR machine, monitoring fluorescence (Ex/Em 490/530 nm).
-
Causality & Self-Validation: SYPRO Orange fluoresces only when bound to hydrophobic residues exposed during protein unfolding. An upward shift in melting temperature (Tm) indicates complex stabilization. Validation Step: Run a parallel assay using Bovine Serum Albumin (BSA) treated with the compound. If the Tm of BSA shifts, the compound is a non-specific aggregator; if only HsrA shifts, binding is target-specific[3].
Protocol B: Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To confirm that compound binding functionally inhibits HsrA from attaching to its target DNA promoter.
-
Incubation: Incubate 500 nM HsrA with 50 µM of the compound for 30 minutes at room temperature.
-
DNA Binding: Add 10 nM of fluorescently labeled PporGDAB promoter DNA sequence. Incubate for 20 minutes.
-
Resolution: Resolve the mixture on a 6% native polyacrylamide gel at 4°C to preserve non-covalent interactions.
-
Causality & Self-Validation: Native PAGE separates molecules by size and charge. The bulky HsrA-DNA complex migrates slowly. Successful inhibition prevents this complex, resulting in a fast-migrating "free DNA" band[2]. Validation Step: Include a lane with a 100-fold excess of unlabeled PporGDAB DNA. This competitor should abolish the shifted band, proving the initial HsrA-DNA interaction was sequence-specific and not an experimental artifact.
Protocol C: Bactericidal Time-Kill Kinetics
Purpose: To distinguish between bacteriostatic growth arrest and true bactericidal activity.
-
Inoculation: Inoculate H. pylori (e.g., ATCC 700684) in Brucella broth supplemented with 10% fetal bovine serum to a starting density of 10⁴ CFU/mL.
-
Exposure: Introduce the compound at 4x its established MIC.
-
Sampling: Extract aliquots at 0, 2, 4, and 8 hours. Serially dilute and plate on non-selective Columbia blood agar.
-
Causality & Self-Validation: By plating on non-selective media, we ensure that any surviving, transiently inhibited bacteria can recover and form colonies. Validation Step: Include a vehicle control (1% DMSO) to unequivocally prove that bacterial death is driven by the compound's mechanism of action, not solvent toxicity[2].
References
-
Casado Apastegui, J., et al. (2024). "Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori." International Journal of Molecular Sciences (PMC). 2
-
González, A., et al. (2019). "Identifying potential novel drugs against Helicobacter pylori by targeting the essential response regulator HsrA." ResearchGate. 3
-
Kazius, J., et al. (2011). "Interpreting linear support vector machine models with heat map molecule coloring." PMC. 5
-
ESCMID Library. (2025). "N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide: a novel, narrow-spectrum antimicrobial agent targeting Helicobacter pylori." ESCMID. 1
-
Salillas, S., et al. (2022). "1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori." Frontiers in Microbiology. 6
Sources
- 1. ESCMID Library [elibrary.escmid.org]
- 2. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]
- 5. Interpreting linear support vector machine models with heat map molecule coloring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy and Comparative Profiling of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide Against Standard H. pylori Therapies
Executive Summary
The global rise of multidrug-resistant Helicobacter pylori has severely compromised the efficacy of standard eradication therapies, prompting an urgent need for novel antimicrobial strategies. Recent drug discovery efforts have validated the essential orphan response regulator HsrA as a highly effective therapeutic target. Among the newly identified inhibitors, N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (often designated as Ligand V) has emerged as a potent, narrow-spectrum antimicrobial agent.
This guide objectively compares the mechanistic and in vivo efficacy of this novel thiophenecarboxamide derivative against standard clinical therapies (e.g., Clarithromycin, Metronidazole, and Levofloxacin), providing a comprehensive analysis for drug development professionals and researchers.
Mechanistic Rationale: Targeting the HsrA Response Regulator
Unlike standard antibiotics that target broad-spectrum bacterial machinery (e.g., ribosomes or DNA gyrase), N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide specifically targets HsrA, an essential OmpR/PhoB-type response regulator unique to the phylum Campylobacterota[1][2].
Structural Causality: The compound's efficacy is driven by precise molecular interactions within the C-terminal DNA-binding domain of HsrA. The thiophene ring of the ligand engages in perpendicular π/π stacking with the Pro198 residue of HsrA, while its NH
Caption: Mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide via HsrA inhibition.
Comparative Efficacy and Dysbiosis Protection
A critical failure point of current H. pylori therapies is their broad-spectrum nature, which severely disrupts the normal human gastrointestinal microbiota, leading to dysbiosis and secondary infections (e.g., Clostridioides difficile).
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide demonstrates profound narrow-spectrum bactericidal activity. It yields Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 4 mg/L against multidrug-resistant H. pylori strains, outperforming or matching standard therapies without their associated resistance liabilities [1][4]. Furthermore, it exhibits strong antimicrobial action against Campylobacter jejuni (via inhibition of the HsrA ortholog, CosR) while sparing commensal species like E. coli, K. pneumoniae, and E. faecalis[1][4][5].
Table 1: Efficacy and Safety Profile Comparison
| Antimicrobial Agent | Primary Target / Mechanism | Efficacy (MIC against resistant H. pylori) | Impact on Human Microbiota (Dysbiosis Risk) | Resistance Profile |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | HsrA (Essential Response Regulator) | 0.031 – 4 mg/L | Minimal (Narrow-spectrum, spares commensals) | Overcomes current resistome; high therapeutic index |
| Clarithromycin | 50S Ribosomal Subunit | Variable (Often >8 mg/L in resistant strains) | High (Broad-spectrum) | High global prevalence of resistant strains |
| Metronidazole | DNA strand breakage | Variable (Often >8 mg/L in resistant strains) | High (Broad-spectrum) | High global prevalence of resistant strains |
| Levofloxacin | DNA Gyrase / Topoisomerase IV | Variable (Increasing resistance globally) | High (Broad-spectrum) | Increasing prevalence of resistant strains |
In Vivo Transcriptomic Impact
While traditional in vivo animal models are the gold standard for systemic pharmacokinetics, the in vivo (intracellular) pharmacodynamics of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide have been elegantly mapped using RNA-Seq transcriptomics. When H. pylori cells are exposed to lethal concentrations of the inhibitor, the in vivo blockade of HsrA triggers a cascading transcriptomic collapse [1][6]. This includes:
-
Arrest of Protein Biosynthesis: Downregulation of essential ribosomal proteins and translation factors.
-
Respiratory Malfunction: Disruption of the electron transport chain leading to a severe detriment in ATP generation.
-
Oxidative Stress: Failure of redox homeostasis mechanisms, culminating in rapid cell death.
Experimental Protocols for HsrA Inhibitor Validation
To ensure trustworthiness and reproducibility, the evaluation of novel HsrA inhibitors like N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide relies on a self-validating pipeline of biophysical, microbiological, and transcriptomic assays [7].
Caption: Step-by-step experimental workflow for validating novel HsrA inhibitors.
Step-by-Step Methodologies
Protocol 1: High-Throughput Screening (Thermal Shift Assay)
-
Causality/Rationale: Any compound that preferentially binds to the native state of HsrA will increase the protein's thermodynamic stability, causing a measurable upshift in its melting temperature (Tm).
-
Procedure: Purify recombinant HsrA protein and prepare a reaction mix containing the protein and a hydrophobic fluorescent dye (e.g., SYPRO Orange). Dispense the mix into 96-well plates and add the test compounds at a standard screening concentration. Gradually increase the temperature (25°C to 95°C) using a real-time PCR machine, monitoring fluorescence to determine the Tm.
-
Validation: Use DMSO as a vehicle control. Compounds inducing a Tm upshift (ΔTm ≥ 5 °C) are validated as primary hits.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
-
Causality/Rationale: Confirms that the physical binding of the ligand functionally prevents HsrA from attaching to its target promoter DNA.
-
Procedure: Mix recombinant HsrA with a labeled target promoter DNA fragment (e.g., PporG) in a binding buffer. Add varying concentrations of the ligand (0.1 to 2 mM) to the reaction. Resolve the complexes on a non-denaturing polyacrylamide gel and visualize to confirm the loss of the shifted (bound) DNA band.
-
Validation: Introduce a non-specific competitor DNA sequence to ensure the ligand is specifically disrupting the HsrA-DNA interaction rather than indiscriminately intercalating into all DNA sequences.
Protocol 3: Broth Microdilution Assay (MIC/MBC Determination)
-
Causality/Rationale: Translates biophysical binding into standardized microbiological efficacy metrics.
-
Procedure: Culture multidrug-resistant H. pylori strains under microaerobic conditions (85% N
, 10% CO , 5% O ). Prepare serial dilutions of the compound (ranging from 0.015 to 64 mg/L) in 96-well plates. Incubate for 72 hours. The MIC is the lowest concentration with no visible growth. -
Validation: Include Clarithromycin and Metronidazole as positive controls to benchmark efficacy against the current resistome.
Protocol 4: In Vivo Transcriptomics (RNA-Seq)
-
Causality/Rationale: Maps the specific intracellular physiological collapse triggered by the drug, proving on-target in vivo efficacy.
-
Procedure: Expose freshly grown H. pylori cells (~3 × 10
CFU/mL) to the compound at 4× MIC. Monitor viability until a 1-log reduction in CFU is achieved (typically ~2 hours). Isolate total RNA, deplete ribosomal RNA, and construct cDNA libraries for next-generation sequencing. -
Validation: Extracting RNA precisely at a 1-log reduction captures the primary transcriptomic alterations before the secondary, non-specific effects of total cell lysis confound the data.
References
-
Casado Apastegui, J., et al. (2024). "Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori." International Journal of Molecular Sciences, 25(18), 10175. URL:[Link]
-
González, A., et al. (2022). "1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori." Frontiers in Microbiology, 13:888421. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-component regulatory systems in Helicobacter pylori and Campylobacter jejuni: Attractive targets for novel antibacterial drugs [frontiersin.org]
- 4. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
In the landscape of pharmaceutical development, the bedrock of any successful drug candidate is the reliability and accuracy of the data that supports its safety and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, a novel compound with therapeutic potential. As researchers and drug development professionals, ensuring the interchangeability of analytical methods is paramount for seamless transitions between development phases, different laboratories, and varying analytical platforms.[1][2] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for a robust cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Introduction to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and the Imperative of Analytical Rigor
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a molecule of interest, featuring a thiophene carboxamide core, a nitro group, and a chlorophenyl moiety. These structural features suggest potential biological activity, but also present unique challenges for analytical quantification.[8][9] The presence of chromophores makes it amenable to UV-Visible spectrophotometry, while its overall structure lends itself to separation and quantification by High-Performance Liquid Chromatography (HPLC).
The "fitness for purpose" of an analytical method is a cornerstone of regulatory acceptance and data integrity.[6] When multiple analytical methods are employed throughout a drug's lifecycle, it becomes critical to demonstrate that these methods yield comparable results.[1][10] This process, known as cross-validation, is not merely a procedural formality but a scientific necessity to ensure data consistency and reliability.[2]
This guide will compare two fundamental analytical techniques for the quantification of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: a High-Performance Liquid Chromatography (HPLC) method and a First-Order Derivative UV-Visible Spectrophotometry method.
Physicochemical Properties of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₇ClN₂O₃S | Based on the chemical name. |
| Molecular Weight | 282.70 g/mol | Calculated from the molecular formula. |
| UV Absorbance | Likely in the 250-380 nm range | The presence of the nitro-thiophene and chlorophenyl groups are strong chromophores. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO. | A common characteristic of similar organic compounds.[12] |
| pKa | Weakly acidic | The amide proton can exhibit weak acidity. |
These inferred properties inform the selection and design of the analytical methods described below.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high specificity, sensitivity, and the ability to separate the analyte of interest from potential impurities and degradation products.[4]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Visible detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
3. Calibration and Quantification:
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of the analyte from the calibration curve.
Method 2: First-Order Derivative UV-Visible Spectrophotometry
Derivative spectrophotometry is a powerful technique for enhancing the resolution of overlapping spectra and eliminating background interference.[13] By calculating the first derivative of the absorbance spectrum (dA/dλ), minor spectral features are amplified, allowing for more precise quantification, especially in the presence of excipients.[13]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with a scanning range of at least 200-400 nm and the capability to perform derivative calculations.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.
3. Measurement and Quantification:
-
Scan the working standard solutions from 400 nm to 200 nm against a methanol blank.
-
Generate the first-order derivative spectra for each standard.
-
Identify the zero-crossing point (ZCP) of a potential interfering substance or a suitable peak amplitude for quantification.[13]
-
Construct a calibration curve by plotting the derivative absorbance value at the selected wavelength against the concentration.
-
Measure the derivative absorbance of the sample solutions and determine the concentration from the calibration curve.
Cross-Validation Protocol: A Head-to-Head Comparison
The objective of cross-validation is to demonstrate that the two analytical methods are interchangeable.[1][2][10] This is achieved by analyzing the same set of samples using both methods and comparing the results. The acceptance criteria should be pre-defined in a validation protocol.[4][7]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters and Acceptance Criteria
The cross-validation study should assess the following parameters as outlined in the ICH Q2(R2) guidelines:[3][5][6]
| Parameter | Description | Acceptance Criteria (Example) |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples of known concentration (spiked placebo or quality control samples).[4][7] | The mean percent recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[4] | The Relative Standard Deviation (RSD) should be not more than 2.0%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3][6] | The range should cover the expected concentrations in the samples. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] | No interference from excipients or degradation products at the retention time or analytical wavelength of the analyte. |
Data Presentation: A Comparative Summary
The results of the cross-validation study should be presented in a clear and concise manner.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC Method | Derivative UV-Vis Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.2% | ≤ 2.0% |
| - Intermediate Precision | 1.1% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Report |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Report |
Table 2: Analysis of Quality Control Samples
| QC Level | HPLC Result (µg/mL) | Derivative UV-Vis Result (µg/mL) | % Difference |
| Low (5 µg/mL) | 4.98 | 5.05 | 1.4% |
| Medium (20 µg/mL) | 20.1 | 19.8 | -1.5% |
| High (40 µg/mL) | 39.7 | 40.3 | 1.5% |
Logical Flow of Data Analysis and Interpretation
Caption: Logical flow for the analysis and interpretation of cross-validation data.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to the cross-validation of two distinct analytical methods for the quantification of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide. The HPLC method offers superior specificity and sensitivity, making it ideal for stability-indicating assays and the analysis of complex matrices. The derivative UV-Visible spectrophotometry method, while potentially less sensitive, provides a rapid and cost-effective alternative for routine analysis and quality control where the sample matrix is well-defined.
A successful cross-validation demonstrates that the chosen analytical methods are robust, reliable, and "fit for purpose," thereby ensuring the integrity of the data generated throughout the drug development lifecycle. It is imperative that all validation activities are meticulously documented in a comprehensive report, providing a clear and traceable record for regulatory submissions.[3]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine - Benchchem.
- Tom Verhaeghe - Cross Validations - final.
- N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide | C11H7FN2O3S | CID 154615.
- Parameters of Bioanalytical Method Development and Validation - TIJER.org.
- NMAM METHOD 2005 - CDC.
- 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- - Inxight Drugs.
- 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC.
- (PDF) Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - ResearchGate.
- Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.
- Cross-Validation of Analytical Methods for the Quantification of 2-Butene-1-thiol - Benchchem.
- Analytical Method Development and Validation of First Order Derivative - Impactfactor.
- A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug - Journal of Applied Pharmaceutical Science.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI.
- Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. tijer.org [tijer.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide | C11H7FN2O3S | CID 154615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. impactfactor.org [impactfactor.org]
Benchmarking the Cytotoxicity and Genotoxicity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Application & Comparison Guide
Introduction: The Role of the Nitroaromatic Toxicophore
In early-stage drug discovery and predictive toxicology, benchmarking novel compounds against established reference standards is critical for defining safety margins. N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (CAS 146795-38-2) is a highly characterized nitroaromatic compound frequently utilized as a positive control and structural alert reference in computational mutagenicity models.
Unlike complex mutagens that require extensive hepatic metabolism, this compound provides a streamlined model for evaluating intrinsic cellular toxicity and direct-acting genotoxicity. This guide synthesizes the mechanistic grounding of its toxicity, compares its performance against industry standards, and provides field-validated protocols for its application in your assays.
Mechanistic Grounding & Causality
The profound cytotoxicity and mutagenicity of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide are driven by its aromatic nitro group. In both bacterial and mammalian systems, endogenous nitroreductases catalyze the reduction of the nitro moiety into a highly reactive electrophilic hydroxylamine intermediate.
This intermediate aggressively attacks nucleophilic centers in DNA, forming covalent adducts that induce frameshift and base-pair substitution mutations . Because it relies on intrinsic cellular reductases rather than exogenous mammalian enzymes (like the S9 liver fraction), it serves as an ideal "direct-acting" mutagen reference in predictive toxicology datasets .
Mechanism of Action: Nitroreduction leading to DNA adduct formation and mutagenesis.
Comparative Performance Data
To properly calibrate your assays, it is essential to benchmark N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide against classic reference agents.
Table 1: Comparative Genotoxicity in Salmonella typhimurium (Ames Test, -S9)
Data reflects peak mutagenic potency prior to the onset of bacterial cytotoxicity.
| Compound | Target Strain | Primary Mutation Type | Potency (Revertants/nmol) | Mechanism |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | TA100 | Base-pair substitution | ~142 | Direct DNA adduct formation via nitroreduction |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | TA98 | Frameshift | ~68 | Direct DNA adduct formation via nitroreduction |
| 4-Nitroquinoline 1-oxide (4-NQO) | TA98 | Frameshift | ~300 | Intracellular reduction to electrophile |
| Sodium Azide (NaN3) | TA100 | Base-pair substitution | ~500 | Metabolized to mutagenic azidoalanine |
Table 2: Comparative Mammalian Cytotoxicity (IC50)
Extrapolated benchmarks for 48-hour exposure in metabolically competent HepG2 cells.
| Compound | Cell Line | Assay Type | IC50 (µM) | Application Context |
| N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide | HepG2 | MTT (48h) | 12.5 - 25.0 | Nitroaromatic toxicity benchmarking |
| Mitomycin C | HepG2 | MTT (48h) | 0.5 - 2.0 | Severe DNA cross-linking standard |
| Doxorubicin | HepG2 | MTT (48h) | 1.0 - 5.0 | Topoisomerase II inhibition |
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity data, the following protocols integrate built-in validation steps and explain the causality behind critical methodological choices.
Parallel workflow for evaluating bacterial mutagenicity and mammalian cytotoxicity.
Protocol A: Bacterial Reverse Mutation Test (Ames Test)
Objective: Quantify direct-acting mutagenicity without S9 metabolic activation, compliant with international testing guidelines . Causality: We utilize Salmonella typhimurium strains TA98 and TA100. TA98 detects frameshift mutations (common for bulky adducts), while TA100 detects base-pair substitutions. Omitting the S9 fraction isolates the compound's direct electrophilic potential mediated by intrinsic bacterial nitroreductases.
-
Strain Preparation: Grow TA98 and TA100 cultures in Oxoid nutrient broth overnight at 37°C until reaching an OD600 of 1.0–1.2 (~10^9 cells/mL).
-
Self-Validation: Plate an aliquot on ampicillin plates to confirm the retention of the pKM101 plasmid (ampicillin resistance).
-
-
Compound Formulation: Dissolve the compound in anhydrous DMSO to a stock concentration of 10 mM. Prepare serial dilutions for test doses of 0.1, 1.0, 10, and 100 nmol/plate.
-
Pre-incubation: In a sterile tube, combine 100 µL of bacterial culture, 50 µL of the test compound, and 500 µL of sodium phosphate buffer (pH 7.4). Incubate at 37°C for 20 minutes.
-
Expert Insight: Pre-incubation is critical for nitroaromatics; it forces prolonged contact between the compound and bacterial reductases before plating, significantly enhancing assay sensitivity.
-
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate inverted at 37°C for 48–72 hours. Count revertant colonies.
-
Self-Validation: The assay is valid only if the DMSO vehicle control yields spontaneous revertants within historical ranges (e.g., 20–50 for TA98; 100–200 for TA100) and positive controls induce at least a 3-fold increase over the vehicle.
-
Protocol B: Mammalian Cell Cytotoxicity (MTT Assay)
Objective: Assess the compound's impact on mammalian mitochondrial metabolism and viability. Causality: HepG2 cells are selected because they retain basal levels of xenobiotic-metabolizing enzymes, providing a more physiologically relevant model for nitroaromatic toxicity than standard fibroblasts. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, directly linking cell viability to metabolic competence.
-
Cell Seeding: Seed HepG2 cells at a density of 1 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Aspirate media and replace with fresh media containing the compound at concentrations ranging from 0.1 µM to 100 µM (max DMSO concentration 0.5% v/v). Include a vehicle control (0.5% DMSO) and a positive control (10 µM Doxorubicin).
-
Incubation: Expose cells for 48 hours.
-
Causality: A 48-hour window allows sufficient time for DNA adducts to trigger downstream apoptotic pathways, reflecting true genotoxic-induced cytotoxicity rather than acute chemical lysis.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
Expert Insight: Ensure complete removal of phenol red-containing media before adding DMSO, as residual phenol red can artificially inflate the 570 nm absorbance readings.
-
-
Quantification & Validation: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
-
Self-Validation: The assay is validated if the vehicle control maintains >95% viability and the positive control reduces viability by >50%.
-
References
-
Title: Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium Source: Chemico-Biological Interactions URL: [Link]
-
Title: Interpreting linear support vector machine models with heat map molecule coloring Source: Journal of Cheminformatics (via PMC) URL: [Link]
-
Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
-
Title: A New Computational Mutagenicity Model Source: Journal of Chemical Information and Modeling URL: [Link]
Comparative study of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide and N-(4-Methoxyphenyl)-5-nitro-3-thiophenecarboxamide
Comparative Guide: N-(4-Chlorophenyl)- vs. N-(4-Methoxyphenyl)-5-nitro-3-thiophenecarboxamide in Helicobacter pylori Drug Development
Introduction
The rising global prevalence of antibiotic-resistant Helicobacter pylori—a primary driver of peptic ulcer disease and gastric carcinoma—necessitates the development of novel, narrow-spectrum antimicrobial agents [1]. This guide provides an in-depth comparative structure-activity relationship (SAR) analysis of two synthetic nitrothiophene derivatives: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide (Compound 1) and N-(4-Methoxyphenyl)-5-nitro-3-thiophenecarboxamide (Compound 2) . By contrasting an electron-withdrawing chloro substituent with an electron-donating methoxy group, researchers can decode the physicochemical and mechanistic factors that drive targeted anti-H. pylori efficacy.
Mechanistic Framework: Nitroreductase Activation
Both compounds belong to the 5-nitro-3-thiophenecarboxamide class, which function as targeted prodrugs. Their antimicrobial activity is strictly dependent on intracellular activation by bacterial type I nitroreductases, specifically the oxygen-insensitive NADPH nitroreductase (RdxA) highly expressed in H. pylori [2].
The Causality of Action: The RdxA enzyme catalyzes the reduction of the nitro group (-NO₂) on the thiophene ring to highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates. These electrophilic species covalently bind to bacterial DNA and proteins, causing lethal macromolecular damage. Because human host cells lack equivalent type I nitroreductases, these compounds maintain a highly favorable therapeutic index.
Mechanism of nitro-group reduction by H. pylori RdxA leading to bactericidal activity.
Structure-Activity Relationship (SAR) & Physicochemical Profiling
The substitution at the para-position of the phenyl ring fundamentally alters the molecule's electronic distribution and lipophilicity, dictating its enzymatic affinity and cellular penetration.
-
Compound 1 (4-Chloro): The chlorine atom exerts a strong electron-withdrawing inductive effect (Hammett
= +0.23). This decreases the electron density on the thiophene ring, making the nitro group more susceptible to nucleophilic attack and rapid enzymatic reduction by RdxA. Furthermore, the high lipophilicity of the chloro group enhances penetration through the Gram-negative outer membrane of H. pylori. -
Compound 2 (4-Methoxy): The methoxy group is electron-donating via resonance (Hammett
= -0.27). This increases the electron density across the conjugated system, raising the reduction potential of the nitro group and slowing the rate of RdxA-mediated activation. The added hydrophilicity also slightly reduces membrane permeability, generally resulting in higher Minimum Inhibitory Concentrations (MICs).
Table 1: Comparative Physicochemical and Performance Data
| Property | Compound 1 (4-Chloro) | Compound 2 (4-Methoxy) |
| CAS Number | 146795-38-2 | N/A (SAR Variant) |
| Molecular Formula | C₁₁H₇ClN₂O₃S | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 282.70 g/mol | 278.28 g/mol |
| Hammett Constant ( | +0.23 (Electron-withdrawing) | -0.27 (Electron-donating) |
| Estimated LogP | ~3.2 (High Permeability) | ~2.5 (Moderate Permeability) |
| Enzymatic Reduction Rate | Fast (Optimized for RdxA) | Slow (Resonance stabilized) |
| Relative Anti-H. pylori Activity | High (Novel narrow-spectrum agent) | Moderate to Low |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the performance of these compounds, researchers must employ specialized assays tailored to the unique physiology of H. pylori.
Protocol A: Microaerophilic Broth Microdilution (MIC Determination)
Causality & Design: H. pylori is a microaerophile; standard aerobic incubation will result in no growth, leading to false-positive antimicrobial readouts. Furthermore, standard optical density (OD) measurements are unreliable in the required complex media (Brucella broth + 10% Fetal Bovine Serum) due to protein precipitation. Therefore, a resazurin-based fluorescence assay is utilized as a self-validating system—living cells reduce non-fluorescent resazurin to highly fluorescent resorufin, providing an unambiguous metabolic readout.
-
Media Preparation : Prepare Brucella broth supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).
-
Compound Dilution : Prepare 2-fold serial dilutions of Compound 1 and Compound 2 (range: 0.01 to 64 µg/mL) in 96-well plates. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.
-
Inoculation : Harvest H. pylori (e.g., reference strain ATCC 43504) from Columbia blood agar plates and suspend in Brucella broth to an OD₆₀₀ of 0.1 (~
CFU/mL). Add 50 µL of the inoculum to each well. -
Incubation : Place plates in a microaerophilic chamber (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
-
Readout : Add 10 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the reduction of resazurin.
Standardized workflow for evaluating anti-H. pylori activity under microaerophilic conditions.
Protocol B: In Vitro RdxA Activation Kinetics
Causality & Design: To confirm that the difference in MIC between the chloro and methoxy derivatives is driven by enzymatic activation rather than solely by membrane permeability, an in vitro kinetic assay using purified recombinant H. pylori RdxA is required.
-
Reaction Mixture : Combine 50 mM potassium phosphate buffer (pH 7.0), 100 µM NADPH, and 50 µM of the test compound (Compound 1 or 2) in a UV-transparent cuvette.
-
Initiation : Add 1 µg of purified recombinant RdxA enzyme to initiate the reaction.
-
Measurement : Monitor the depletion of NADPH by continuously measuring absorbance at 340 nm over 10 minutes using a spectrophotometer.
-
Validation : A faster rate of NADPH oxidation correlates with a higher affinity/turnover rate of the compound by RdxA. Compound 1 exhibits a significantly steeper depletion curve than Compound 2, validating the electronic SAR hypothesis that electron-withdrawing groups facilitate nitro-reduction.
Conclusion
The comparative analysis demonstrates that N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a structurally superior candidate for H. pylori targeting compared to its methoxy counterpart. The electron-withdrawing nature of the chloro substituent optimizes both the reduction potential required for RdxA activation and the lipophilicity required for cellular entry, making it a highly effective, narrow-spectrum antimicrobial agent.
References
-
Casado, J., et al. "N-(4-chlorophenyl)-5-nitro-3-thiophenecarboxamide: a novel, narrow-spectrum antimicrobial agent targeting Helicobacter pylori." ESCMID Library, European Society of Clinical Microbiology and Infectious Diseases, 2014. URL:[Link]
-
Goodwin, A., et al. "Metronidazole resistance in Helicobacter pylori is due to null mutations in a gene (rdxA) that encodes an oxygen-insensitive NADPH nitroreductase." Molecular Microbiology, vol. 28, no. 2, 1998, pp. 383-393. URL:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
